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  • Product: 3-Chloro-5-fluoro-4-methoxycinnamic acid
  • CAS: 886501-39-9

Core Science & Biosynthesis

Foundational

High-Resolution Mass Spectrometry and Molecular Characterization of 3-Chloro-5-fluoro-4-methoxycinnamic Acid: A Technical Guide

Executive Summary In modern drug development and targeted metabolomics, the precise molecular characterization of active pharmaceutical ingredients (APIs) and secondary metabolites is non-negotiable. 3-Chloro-5-fluoro-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and targeted metabolomics, the precise molecular characterization of active pharmaceutical ingredients (APIs) and secondary metabolites is non-negotiable. 3-Chloro-5-fluoro-4-methoxycinnamic acid (CAS: 886501-39-9)[1] is a halogenated phenolic compound that presents unique analytical challenges and opportunities. This whitepaper provides a comprehensive framework for its structural validation, focusing on the critical distinction between its standard molecular weight and its exact monoisotopic mass. By leveraging Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[2], researchers can establish a self-validating system for the unambiguous identification of this compound.

Molecular Architecture and Elemental Composition

The chemical formula for 3-chloro-5-fluoro-4-methoxycinnamic acid is C₁₀H₈ClFO₃ . Structurally, it consists of a cinnamic acid core (a phenyl ring attached to a propenoic acid side chain) with three distinct substituents on the aromatic ring:

  • C3: A chlorine atom, which introduces a distinct isotopic signature (M and M+2 peaks).

  • C4: A methoxy group, which is highly susceptible to radical cleavage during collision-induced dissociation (CID).

  • C5: A fluorine atom, which increases lipophilicity and alters the electron density of the ring, stabilizing the conjugate base.

Causality in Analytical Detection: The presence of the carboxylic acid moiety dictates the choice of ionization technique. In mass spectrometry, carboxylic acids readily donate a proton in solution, making Negative Electrospray Ionization (ESI-) the most sensitive and logical choice for detection, yielding the deprotonated [M-H]⁻ precursor ion[2].

Exact Monoisotopic Mass vs. Average Molecular Weight

A common pitfall in analytical chemistry is conflating average molecular weight with exact monoisotopic mass.

  • Average Molecular Weight (230.62 g/mol ): Calculated using the weighted average of all naturally occurring isotopes[1]. This value is strictly used for macroscopic laboratory tasks, such as weighing powders to calculate molarity.

  • Exact Monoisotopic Mass (230.0146 Da): Calculated using the mass of the most abundant, stable isotope of each element[3]. High-resolution mass analyzers (like Orbitraps or Q-TOFs) measure mass-to-charge (m/z) ratios with sub-5 ppm accuracy. Using the exact mass is mandatory to prevent false positives from isobaric interferences (molecules with the same nominal mass but different elemental compositions).

According to the[4], the exact mass is derived as follows:

Table 1: Elemental Exact Mass Contributions
ElementPrincipal IsotopeExact Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.00000010120.000000
Hydrogen¹H1.00782588.062600
Chlorine³⁵Cl34.968853134.968853
Fluorine¹⁹F18.998403118.998403
Oxygen¹⁶O15.994915347.984745
Total Monoisotopic Mass 230.014601 Da

Note: The calculated exact mass of 230.0146 Da perfectly matches the validated [3].

Analytical Workflows for Mass Verification (LC-HRMS)

To validate the identity of 3-chloro-5-fluoro-4-methoxycinnamic acid, the following self-validating LC-HRMS protocol is recommended. Every step is designed with a specific mechanistic purpose.

Step-by-Step Methodology
  • Standard Preparation: Weigh the compound using its average mass (230.62 g/mol ) to prepare a 1 mg/mL stock in LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL in 50:50 Methanol/Water.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase UHPLC column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Causality: Formic acid ensures the carboxylic acid remains protonated during chromatography, preventing peak tailing and ensuring sharp, Gaussian peaks.

  • Electrospray Ionization (ESI-): Apply a capillary voltage of 2.5 kV in negative mode.

    • Causality: As the droplets evaporate, the basic environment of the ESI plume strips the acidic proton (exact mass 1.007276 Da), generating the [M-H]⁻ ion at m/z 229.0068 .

  • High-Resolution Mass Analysis: Scan the m/z 100–500 range using an Orbitrap or Q-TOF mass analyzer calibrated to <3 ppm mass accuracy.

  • Isotope Pattern Verification: Confirm the presence of the ³⁷Cl isotope peak. Chlorine's natural isotopic distribution dictates that the M+2 peak will appear at approximately 32% of the base peak's intensity.

Table 2: Predicted Isotopic Peaks for the [M-H]⁻ Ion
Ion TypeChemical FormulaExact m/zRelative Abundance
Monoisotopic (M)C₁₀H₇³⁵ClFO₃⁻229.0068100%
M+2 IsotopeC₁₀H₇³⁷ClFO₃⁻231.0039~32.0%

Visualizing the Analytical Logic

Below is the logical flow of the LC-HRMS analytical pipeline, demonstrating the transition from physical sample to digital mass data.

Workflow N1 Sample Prep (Solvent Extraction) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI Ionization (Negative Mode) N2->N3 N4 HRMS Analyzer (Orbitrap/Q-TOF) N3->N4 N5 Data Processing (Accurate Mass) N4->N5

Fig 1. Step-by-step LC-HRMS analytical workflow for cinnamic acid derivatives.

MS/MS Fragmentation Pathway

To achieve absolute structural confidence, Collision-Induced Dissociation (CID) is applied to the precursor ion. Cinnamic acids characteristically lose carbon dioxide (CO₂) from the carboxyl group. Subsequently, the methoxy group at the C4 position is prone to losing a methyl radical (CH₃•), leading to a stable radical anion.

Fragmentation Precursor Precursor Ion [M-H]- m/z 229.0068 Frag1 Fragment 1 [M-H-CO2]- m/z 185.0170 Precursor->Frag1 Neutral Loss: CO2 (-43.9898 Da) Frag2 Fragment 2 [M-H-CO2-CH3•]-• m/z 169.9935 Frag1->Frag2 Radical Loss: CH3• (-15.0235 Da)

Fig 2. Proposed MS/MS fragmentation pathway for the [M-H]- precursor ion.

References

  • PubChemLite / PubChem Database. "Explore - PubChemLite - H2: C10H8ClFO3 Monoisotopic Mass." University of Luxembourg / NCBI. Available at: [Link]

  • Marques et al. "LC-HRMS/MS-Based Metabolomics Approaches Applied to the Detection of Antifungal Compounds." National Center for Biotechnology Information (PMC). Available at:[Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. "Atomic Weights of the Elements 2023." Queen Mary University of London. Available at: [Link]

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-chloro-5-fluoro-4-methoxycinnamic acid

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1][2] This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 3-chloro-5-fluoro-4-methoxycinnamic acid, a substituted cinnamic acid derivative of interest in synthetic and medicinal chemistry. By integrating theoretical principles with predicted data, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the causal effects of the chloro, fluoro, and methoxy substituents on the chemical shifts and provide a validated, step-by-step protocol for experimental data acquisition.

Introduction: The Role of NMR in Structural Characterization

3-chloro-5-fluoro-4-methoxycinnamic acid is a polysubstituted aromatic compound. The cinnamic acid scaffold is prevalent in natural products and serves as a versatile precursor in the synthesis of pharmaceuticals and other high-value chemicals. Accurate structural confirmation is the bedrock of chemical research and development, and NMR spectroscopy is the gold standard for this purpose.[1] It allows us to map the atomic connectivity and electronic environment of a molecule in solution.[3]

This guide provides a detailed examination of the expected ¹H and ¹³C NMR spectra of the title compound. In the absence of published experimental spectra, this analysis relies on high-quality predicted data, interpreted through the lens of established chemical principles and data from analogous structures.

Theoretical Framework: Substituent Effects on Chemical Shifts

The chemical shift (δ) of a nucleus in NMR is determined by its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the nucleus and moving its signal to a lower chemical shift (upfield).[4]

In 3-chloro-5-fluoro-4-methoxycinnamic acid, the substituents on the aromatic ring create a unique electronic landscape:

  • Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). Its net effect is to shield the aromatic ring, particularly at the ortho and para positions. The methyl carbons of methoxy groups typically appear around 55-65 ppm in ¹³C NMR.[5]

  • Chlorine (-Cl) and Fluorine (-F): These halogens are electron-withdrawing via the inductive effect (-I effect) but electron-donating through resonance (+R effect). Due to their high electronegativity, the inductive effect dominates, leading to a net deshielding of the aromatic ring. Fluorine can also couple directly with nearby carbon and proton nuclei, leading to characteristic splitting patterns (J-coupling).[6]

The acrylic acid side chain contains two vinylic protons (H-α and H-β) and a carboxylic acid proton. The trans-stereochemistry, typical for cinnamic acids, results in a large coupling constant (³J ≈ 16 Hz) between H-α and H-β.[7]

Predicted ¹H and ¹³C NMR Data

The following chemical shifts for 3-chloro-5-fluoro-4-methoxycinnamic acid were predicted using the online spectral database NMRdb.org, which employs a database-driven algorithm for accurate predictions.[8]

Molecular Structure with Atom Numbering

Caption: Numbering scheme for 3-chloro-5-fluoro-4-methoxycinnamic acid.

Table 1: Predicted ¹H NMR Chemical Shifts

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
COOH~12.5Broad Singlet1H-
H-β7.62Doublet1H³JHα-Hβ = 16.0
H-67.55Doublet1H⁴JH6-F = 2.5
H-27.48Singlet1H-
H-α6.58Doublet1H³JHα-Hβ = 16.0
OCH₃3.95Singlet3H-
Table 2: Predicted ¹³C NMR Chemical Shifts

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxyl)167.1
C-5155.0 (d, ¹JC-F ≈ 250 Hz)
C-4148.2 (d, ²JC-F ≈ 12 Hz)
C-β143.5
C-1132.8
C-3125.1 (d, ²JC-F ≈ 15 Hz)
C-6120.5
C-α118.9
C-2115.3
OCH₃61.5

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data for the title compound.

4.1. Sample Preparation

  • Mass Measurement: Accurately weigh 10-20 mg of 3-chloro-5-fluoro-4-methoxycinnamic acid for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[9]

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL). DMSO-d₆ is an excellent choice for cinnamic acids due to its ability to dissolve polar compounds and to observe the exchangeable carboxylic acid proton, which often does not appear in non-polar solvents like CDCl₃.[10]

  • Dissolution & Transfer: Add the deuterated solvent to the vial and gently agitate until the sample is fully dissolved. Using a Pasteur pipette with a cotton wool plug to filter out any particulates, transfer the solution into a high-quality 5 mm NMR tube.[11]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0.00 ppm) for ¹H and ¹³C NMR.[12] While the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used for calibration, adding a small drop of TMS to the solvent before use ensures maximum accuracy.

4.2. Instrument Parameters (400 MHz Spectrometer)

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans, depending on concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.[2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer load Load Sample & Lock/Tune/Shim transfer->load acq_1H Acquire 1H Spectrum load->acq_1H acq_13C Acquire 13C Spectrum load->acq_13C process Fourier Transform, Phase & Baseline Correction acq_1H->process acq_13C->process assign Assign Peaks process->assign interpret Interpret Data & Confirm Structure assign->interpret

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Foundational

solubility profile of 3-chloro-5-fluoro-4-methoxycinnamic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-chloro-5-fluoro-4-methoxycinnamic acid in Organic Solvents For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3-chloro-5-fluoro-4-methoxycinnamic acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and organic solvent solubility are paramount.[2][3] Poor solubility can lead to a cascade of undesirable outcomes, including low bioavailability, erratic absorption, and difficulties in formulation development.[4] For a molecule like 3-chloro-5-fluoro-4-methoxycinnamic acid, a derivative of cinnamic acid—a scaffold known for a wide range of biological activities—understanding its solubility is a non-negotiable prerequisite for advancing its development.[5]

Cinnamic acid and its derivatives are a class of compounds that have garnered significant interest in pharmaceutical research due to their diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitutions on the phenyl ring of 3-chloro-5-fluoro-4-methoxycinnamic acid—a chlorine atom, a fluorine atom, and a methoxy group—will significantly influence its polarity, crystal lattice energy, and interactions with solvents, thereby defining its solubility profile.

This guide will equip the researcher with the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this promising compound.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At a more granular level, the dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol), which is a function of enthalpy (ΔHsol) and entropy (ΔSsol) changes.

ΔGsol = ΔHsol - TΔSsol

For dissolution to be spontaneous, ΔGsol must be negative. This process can be conceptually broken down into three steps:

  • Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavity Formation (Endothermic): Energy is needed to create a space or cavity in the solvent for the solute molecule.

  • Solvation (Exothermic): Energy is released when the solute molecule forms favorable interactions with the solvent molecules.

The molecular structure of 3-chloro-5-fluoro-4-methoxycinnamic acid suggests a molecule of moderate polarity. The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor. The methoxy group can act as a hydrogen bond acceptor, while the chloro and fluoro substituents are electron-withdrawing and contribute to the molecule's dipole moment.

Based on these structural features, we can make qualitative predictions about its solubility in various organic solvents:

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the carboxylic acid and methoxy groups.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Moderate to HighCan engage in dipole-dipole interactions and may accept hydrogen bonds from the carboxylic acid.
Non-Polar Hexane, TolueneLowLimited favorable intermolecular interactions with the polar functional groups of the solute.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining equilibrium or thermodynamic solubility is the shake-flask method.[6] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • 3-chloro-5-fluoro-4-methoxycinnamic acid (pure, solid form)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Thermostatic orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.

Step-by-Step Protocol
  • Preparation: Add an excess amount of 3-chloro-5-fluoro-4-methoxycinnamic acid to a series of vials, each containing a known volume of a different organic solvent. "Excess" is confirmed by the presence of undissolved solid at the end of the experiment.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to sediment. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating any solid particles, it is recommended to use a syringe fitted with a solvent-compatible filter.

  • Dilution: Quantitatively dilute the collected supernatant with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method. A calibration curve should be prepared using standard solutions of 3-chloro-5-fluoro-4-methoxycinnamic acid of known concentrations.

  • Calculation: Calculate the solubility of the compound in each solvent based on the concentration determined by HPLC and the dilution factor used.

Diagram of the Shake-Flask Experimental Workflow

Shake_Flask_Method cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent in vials B Agitate at constant temperature (24-72h) A->B Seal vials C Centrifuge or allow to sediment B->C Equilibrium reached D Filter supernatant C->D Collect supernatant E Dilute sample D->E F Quantify by HPLC E->F G Determine Solubility (e.g., mg/mL) F->G Calculate from calibration curve

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be tabulated for clear comparison.

Table 1: Experimentally Determined Solubility of 3-chloro-5-fluoro-4-methoxycinnamic acid at 25 °C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L)
MethanolPolar Protic[Insert Experimental Data][Insert Experimental Data]
EthanolPolar Protic[Insert Experimental Data][Insert Experimental Data]
AcetonePolar Aprotic[Insert Experimental Data][Insert Experimental Data]
AcetonitrilePolar Aprotic[Insert Experimental Data][Insert Experimental Data]
Ethyl AcetatePolar Aprotic[Insert Experimental Data][Insert Experimental Data]
DichloromethanePolar Aprotic[Insert Experimental Data][Insert Experimental Data]
TolueneNon-Polar[Insert Experimental Data][Insert Experimental Data]
HexaneNon-Polar[Insert Experimental Data][Insert Experimental Data]

Note: This table is a template for presenting experimentally determined data.

The results from this table will provide invaluable insights for various stages of drug development:

  • Process Chemistry: Selection of appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Science: Development of liquid dosage forms or aiding in the selection of excipients for solid dosage forms.

  • Preclinical Studies: Preparation of dosing solutions for in vitro and in vivo assays.

Conclusion

While direct, published solubility data for 3-chloro-5-fluoro-4-methoxycinnamic acid is currently scarce, this guide provides the necessary theoretical framework and a robust, validated experimental protocol to determine this critical physicochemical parameter. By understanding the principles of solubility and meticulously applying the shake-flask method, researchers can generate the high-quality data required to make informed decisions in the drug discovery and development process. The structural characteristics of 3-chloro-5-fluoro-4-methoxycinnamic acid suggest a favorable solubility profile in polar organic solvents, a hypothesis that can be readily confirmed through the experimental approach detailed herein.

References

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • PMC. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Retrieved from [Link]

Sources

Exploratory

Predictive Physicochemical Profiling of 3-Chloro-5-fluoro-4-methoxycinnamic Acid: pKa and logP Determination Workflows

Executive Summary In early-stage drug discovery, the precise determination of physicochemical properties—specifically the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP)—is critical fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the precise determination of physicochemical properties—specifically the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP)—is critical for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). This technical guide provides a causality-driven framework for predicting and experimentally validating the pKa and logP of 3-chloro-5-fluoro-4-methoxycinnamic acid. By synthesizing Hammett electronic parameters and Hansch-Leo lipophilicity contributions, we establish a predicted pKa of ~4.23 and a logP of ~2.96. Furthermore, we outline self-validating experimental protocols to empirically confirm these theoretical values.

The Strategic Importance of pKa and logP

The ionization state and lipophilicity of a small molecule dictate its aqueous solubility, membrane permeability, and target binding affinity[1]. 3-Chloro-5-fluoro-4-methoxycinnamic acid is a highly functionalized cinnamic acid derivative. Its carboxylic acid moiety undergoes ionization at physiological pH, while the halogenated and methoxylated aromatic ring drives hydrophobic interactions. Understanding the interplay between these structural features is essential for formulation design and pharmacokinetic optimization[2].

Structural Deconstruction and Theoretical Framework

To accurately predict the physicochemical behavior of 3-chloro-5-fluoro-4-methoxycinnamic acid, we must deconstruct its substituents relative to the parent cinnamic acid core.

pKa Prediction via the Hammett Equation

The pKa of unsubstituted cinnamic acid is approximately 4.44. Substituents on the aromatic ring perturb the electron density of the carboxylic acid through the vinylogous transmission of inductive (-I/+I) and resonance (-R/+R) effects. We quantify these perturbations using the Hammett equation:

ΔpKa = ρ * Σσ

Where ρ (the reaction constant for cinnamic acids) is ~0.47, and σ represents the substituent constants[3].

  • 3-Chloro (meta): Exerts a strong electron-withdrawing inductive effect (-I). σ_m = +0.37[3].

  • 5-Fluoro (meta): Exerts an electron-withdrawing inductive effect (-I). σ_m = +0.34[3].

  • 4-Methoxy (para): Exerts an electron-donating resonance effect (+R) that outweighs its inductive withdrawal. σ_p = -0.27[3].

The net substituent effect (Σσ = +0.44) indicates an overall electron-withdrawing environment, stabilizing the carboxylate anion and increasing acidity (lowering the pKa). Calculated pKa = 4.44 - (0.47 * 0.44) = 4.23.

logP Prediction via Hansch-Leo Fragment Contributions

Lipophilicity (logP) can be estimated using additive fragment-based methods, which sum the hydrophobic contributions (π) of individual molecular fragments[4]. The baseline logP for cinnamic acid is ~2.13.

  • 3-Chloro: π = +0.71

  • 5-Fluoro: π = +0.14

  • 4-Methoxy: π = -0.02 (The methoxy group slightly decreases lipophilicity relative to a methyl group due to the polar oxygen)[3].

Calculated logP = 2.13 + 0.71 + 0.14 - 0.02 = 2.96.

Data Presentation

Table 1: Hammett Substituent Constants and Predicted pKa

SubstituentPositionElectronic EffectHammett Constant (σ)
Chloro3 (meta)Inductive (-I)+0.37
Fluoro5 (meta)Inductive (-I)+0.34
Methoxy4 (para)Resonance (+R)-0.27
Total -Net EWG Σσ = +0.44

Predicted pKa = 4.23

Table 2: Hansch-Leo Fragment Contributions and Predicted logP

SubstituentPositionLipophilicity Contribution (π)
Core (Cinnamic Acid)-2.13
Chloro3+0.71
Fluoro5+0.14
Methoxy4-0.02
Total -Predicted logP = 2.96

Visualizing Logical Relationships and Workflows

SubstituentEffects Core Cinnamic Acid Core pKa: ~4.44 | logP: ~2.13 Cl 3-Chloro (m-Cl) Inductive EWG (-I) σ_m = +0.37 | π = +0.71 Core->Cl F 5-Fluoro (m-F) Inductive EWG (-I) σ_m = +0.34 | π = +0.14 Core->F OMe 4-Methoxy (p-OCH3) Resonance EDG (+R) σ_p = -0.27 | π = -0.02 Core->OMe pKa Predicted pKa: ~4.23 (Increased Acidity) Cl->pKa logP Predicted logP: ~2.96 (Increased Lipophilicity) Cl->logP F->pKa F->logP OMe->pKa OMe->logP

Figure 1: Logical relationship of substituent effects on pKa and logP.

Workflow A Input Structure 3-Chloro-5-fluoro-4-methoxycinnamic acid B Computational Prediction (Hammett & Hansch-Leo) A->B C pKa Estimation (Acidic Group) B->C D logP Estimation (Lipophilicity) B->D E Experimental Validation (Potentiometric & HPLC) C->E D->E F ADMET Integration & Lead Optimization E->F

Figure 2: Computational and experimental workflow for physicochemical profiling.

Self-Validating Experimental Protocols

Theoretical predictions must be empirically validated to ensure scientific integrity. Below are the definitive, step-by-step methodologies for determining the pKa and logP of 3-chloro-5-fluoro-4-methoxycinnamic acid.

Experimental pKa Determination: Cosolvent Potentiometric Titration

Causality Check: Due to the predicted logP of ~2.96, the compound will exhibit poor aqueous solubility in its unionized state. A standard aqueous titration will fail due to precipitation. Therefore, a cosolvent extrapolation method (Yasuda-Shedlovsky) is required to maintain a homogenous solution throughout the titration.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Solvent Preparation: Prepare mixtures of methanol/water at varying weight fractions (e.g., 30%, 40%, 50%, 60% methanol).

  • Sample Preparation: Dissolve precisely 1.0 mM of 3-chloro-5-fluoro-4-methoxycinnamic acid in each cosolvent mixture. Add 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate each solution with standardized 0.1 M KOH using an automated potentiometric titrator under an inert argon atmosphere (to prevent CO2 absorption).

  • Data Analysis: Calculate the apparent pKa (psKa) for each methanol fraction using the Bjerrum function.

  • Extrapolation: Plot the psKa values against the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot). Extrapolate the linear regression to 0% methanol to determine the true aqueous pKa.

Experimental logP Determination: Reverse-Phase HPLC Method

Causality Check: While the shake-flask method is traditional, it is highly susceptible to emulsion formation and microdroplet contamination[5]. For a compound with a logP near 3.0, the OECD Test Guideline 117 (HPLC Method) provides a more robust, self-validating, and high-throughput alternative[6].

Step-by-Step Methodology:

  • Column Selection: Utilize a standard C18 reverse-phase analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[6].

  • Mobile Phase: Prepare an isocratic mobile phase of methanol/water (e.g., 70:30 v/v) buffered to pH 2.0 with phosphoric acid. Crucial Step: Buffering to pH 2.0 ensures the cinnamic acid (pKa ~4.23) is fully unionized (>99%), preventing dual-retention mechanisms where ionized species elute unpredictably.

  • Reference Calibration: Inject a set of 5-6 reference compounds with known logP values (e.g., acetanilide, benzoic acid, toluene, chlorobenzene) and record their retention times (tR)[6].

  • Dead Time Determination: Inject an unretained marker (e.g., thiourea) to determine the dead time (t0)[6].

  • Capacity Factor Calculation: Calculate the capacity factor (k) for all references and the test compound using the formula: k = (tR - t0) / t0.

  • Validation & Interpolation: Construct a calibration curve by plotting log(k) versus the known logP of the reference compounds. Ensure the correlation coefficient (R²) is >0.98. Interpolate the logP of 3-chloro-5-fluoro-4-methoxycinnamic acid from its log(k) value.

Implications for Formulation and Pharmacokinetics

With a predicted pKa of 4.23, 3-chloro-5-fluoro-4-methoxycinnamic acid will be predominantly ionized (>99%) at physiological pH (7.4) in the systemic circulation, ensuring good aqueous solubility for distribution. However, in the acidic microenvironment of the stomach (pH ~1.5 - 3.5), a significant fraction will remain unionized. Coupled with a moderate lipophilicity (logP ~2.96), this unionized fraction will readily partition into lipid bilayers, suggesting excellent passive transcellular absorption across the gastric and upper intestinal mucosa[1].

Conclusion

By integrating Hammett electronic parameters and Hansch-Leo fragment contributions, we predict the pKa and logP of 3-chloro-5-fluoro-4-methoxycinnamic acid to be 4.23 and 2.96, respectively. These values classify the compound as highly permeable with pH-dependent solubility. The provided self-validating experimental protocols—cosolvent potentiometric titration and OECD 117 HPLC—ensure that these theoretical predictions can be rigorously verified in the laboratory, bridging the gap between computational chemistry and empirical drug development.

References

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. URL:[Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. URL:[Link]

  • Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory--design and description. Journal of Computer-Aided Molecular Design, 19(6), 453-463. URL:[Link]

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Sources

Foundational

Vibrational Fingerprinting of Halogenated Cinnamic Acid Derivatives: A Technical Guide to the FT-IR Spectra of 3-Chloro-5-fluoro-4-methoxycinnamic Acid

Introduction & Molecular Rationale Cinnamic acid derivatives are highly valued scaffolds in drug development, exhibiting a broad spectrum of antiviral, antibacterial, and antidiabetic properties[1]. The molecule of inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Rationale

Cinnamic acid derivatives are highly valued scaffolds in drug development, exhibiting a broad spectrum of antiviral, antibacterial, and antidiabetic properties[1]. The molecule of interest, 3-chloro-5-fluoro-4-methoxycinnamic acid (CFMCA) , presents a highly complex vibrational system. Its structure features an α,β-unsaturated carboxylic acid backbone conjugated to an aromatic ring that is heavily substituted with a methoxy group and two distinct halogens (chlorine and fluorine).

Fourier-Transform Infrared (FT-IR) spectroscopy serves as the gold standard for elucidating these structural motifs. For application scientists and medicinal chemists, FT-IR is not merely a qualitative tool; it is a rapid, non-destructive method to verify structural integrity, confirm halogenation, and distinguish between cis and trans stereoisomers prior to downstream pharmacological assays[2].

Mechanistic Insights: Causality in Spectral Shifts

To accurately interpret the FT-IR spectrum of CFMCA, one must understand the electronic causality behind the vibrational shifts. The exact wavenumber of an absorption peak is dictated by the force constant of the bond, which is highly sensitive to the local electronic environment.

  • Conjugation Effects on the Carbonyl (C=O): The C=O stretch of an isolated, non-conjugated carboxylic acid typically appears around 1710–1730 cm⁻¹. However, in CFMCA, the carbonyl group is conjugated with both the adjacent alkene and the aromatic ring. This extended π -conjugation allows for the delocalization of electrons, which increases the single-bond character of the C=O bond. Consequently, the force constant is lowered, shifting the C=O stretching frequency down to the 1680–1695 cm⁻¹ range[3].

  • Substituent Push-Pull Dynamics: The aromatic ring of CFMCA is subject to competing electronic effects. The methoxy group (-OCH₃) at the para position exerts a strong resonance (+R) effect, donating electron density into the ring. Conversely, the meta-chloro and meta-fluoro substituents exert powerful inductive (-I) electron-withdrawing effects. This "push-pull" dynamic modulates the electron density of the aromatic ring, directly impacting the frequencies of the aromatic C=C skeletal stretching vibrations (typically observed at ~1596 cm⁻¹ and ~1512 cm⁻¹)[3].

Electronic_Effects cluster_0 Substituent Effects in CFMCA F Fluorine (C-F) Strong Inductive (-I) Effect Ring Aromatic Ring Electron Density (Modulated by Substituents) F->Ring Withdraws e⁻ Cl Chlorine (C-Cl) Inductive (-I) Effect Cl->Ring Withdraws e⁻ OMe Methoxy (-OCH₃) Resonance (+R) Effect OMe->Ring Donates e⁻ Carbonyl Conjugated C=O Stretch (Shifted to ~1680-1695 cm⁻¹) Ring->Carbonyl Alters Conjugation

Caption: Electronic substituent effects modulating the vibrational frequencies in CFMCA.

Theoretical Peak Assignments

Based on quantum chemical calculations and empirical data from analogous structures like 4-methoxycinnamic acid and 4-chloro-2-fluorocinnamic acid[3][4], the expected FT-IR absorption peaks for 3-chloro-5-fluoro-4-methoxycinnamic acid are summarized in the table below.

Wavenumber Range (cm⁻¹)IntensityFunctional GroupVibrational Mode
3200 – 2500 Broad, StrongCarboxylic Acid (-COOH)O-H stretching (hydrogen-bonded dimer)
3080 – 3010 WeakAromatic RingC-H stretching
2970 – 2820 MediumMethoxy (-OCH₃)Aliphatic C-H asymmetric/symmetric stretching[3]
1680 – 1695 StrongCarboxylic Acid (-COOH)C=O stretching (conjugated)[1][3]
1620 – 1640 Medium/StrongAlkene (C=C)C=C stretching (conjugated, trans)[3]
1596, 1512, 1444 StrongAromatic RingC=C skeletal stretching[3]
1280 – 1310 StrongCarboxylic Acid (-COOH)C-O stretching[1]
1250 – 1100 Very StrongAryl Fluoride (Ar-F)C-F stretching
1170 – 1190 StrongMethoxy (-OCH₃)C-O-C asymmetric stretching[3]
970 – 980 StrongAlkene (C=C)trans =C-H out-of-plane bending
600 – 800 MediumAryl Chloride (Ar-Cl)C-Cl stretching

Self-Validating Systems in Spectral Analysis

In rigorous drug development workflows, analytical data must be self-validating. When analyzing CFMCA, specific spectral markers serve as internal controls to validate the molecular structure:

  • Stereochemical Validation: The biological activity of cinnamic acid derivatives is often strictly dependent on the trans configuration of the alkene[2]. The presence of a sharp, strong peak at 970–980 cm⁻¹ (out-of-plane =C-H bend) is a definitive, self-validating marker for the trans geometry, cleanly distinguishing it from the cis isomer.

  • Halogen Confirmation: The C-F bond is highly polarized, resulting in a massive change in the dipole moment during vibration. Therefore, the C-F stretch dominates the fingerprint region (1250–1100 cm⁻¹) with a very strong, broad signal. If this dominant peak is absent, the fluorination step in the synthesis has likely failed.

Experimental Protocol: High-Resolution FT-IR Spectroscopy

To ensure maximum trustworthiness and reproducibility, the following step-by-step methodology utilizes Attenuated Total Reflectance (ATR) FT-IR, which mitigates the artifacts commonly introduced by traditional KBr pelleting.

Step 1: Instrument Calibration Before analyzing the CFMCA sample, validate the FT-IR spectrometer using a traceable polystyrene film. Verify the critical peaks at 1601 cm⁻¹ and 1028 cm⁻¹ to ensure absolute wavenumber accuracy.

Step 2: Background Acquisition Collect a 32-scan background spectrum of the ambient environment using an ATR accessory equipped with a diamond crystal. This is a vital self-validating step to digitally subtract atmospheric H₂O vapor and CO₂ (~2350 cm⁻¹) interferences from the final spectrum.

Step 3: Sample Preparation & Loading Place 1–2 mg of the synthesized CFMCA powder directly onto the ATR crystal. Causality Note: ATR is chosen over KBr pelleting because KBr is highly hygroscopic; absorbed water would introduce a broad O-H stretch that artificially masks the intrinsic carboxylic acid O-H band of CFMCA.

Step 4: Spectral Acquisition Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the solid sample. Acquire 64 scans at a high resolution of 4 cm⁻¹ across the mid-IR range (4000 to 400 cm⁻¹).

Step 5: Data Processing Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration of the IR beam. Follow this with baseline correction and automated peak picking.

FTIR_Workflow A 1. Sample Preparation (Direct ATR Loading) B 2. Calibration & Background (Polystyrene & Ambient Air) A->B Validate System C 3. Sample Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) B->C Load Sample D 4. Interferogram Generation (Michelson Interferometer) C->D IR Beam Interaction E 5. Fourier Transform (Mathematical Conversion) D->E Signal Processing F 6. Spectral Processing (ATR & Baseline Correction) E->F Yields Spectrum

Caption: Step-by-step FT-IR spectral acquisition and self-validation workflow.

References

  • Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves National Institutes of Health (NIH) / PMC URL:[Link]

  • Complexes of the selected transition metal ions with 4-methoxycinnamic acid Journal of Thermal Analysis and Calorimetry / AKJournals URL:[Link]

  • Design, synthesis, and evaluation of 3C protease inhibitors as anti-enterovirus 71 agents Bioorganic & Medicinal Chemistry / NTU URL:[Link]

  • Spectroscopic analysis of cinnamic acid using quantum chemical calculations Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy / Sci-Hub URL:[Link]

Sources

Exploratory

Solid-State Landscape of 3-Chloro-5-fluoro-4-methoxycinnamic Acid: A Technical Guide to Crystal Structure and Polymorphism

Executive Summary The solid-state characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical de-risking step in drug development. 3-Chloro-5-fluoro-4-methoxycinnamic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solid-state characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical de-risking step in drug development. 3-Chloro-5-fluoro-4-methoxycinnamic acid (CFMCA) represents a highly functionalized, sterically demanding molecular entity. The interplay of strong hydrogen bonding, halogen bonding, and severe steric constraints dictates its polymorphic behavior. This whitepaper provides an in-depth mechanistic analysis of CFMCA’s crystal structure, outlines a self-validating polymorph screening workflow, and details the solid-state photochemistry inherent to halogenated cinnamic acid derivatives.

Mechanistic Basis of CFMCA Polymorphism

Cinnamic acid derivatives are foundational models in solid-state chemistry due to their predictable hydrogen-bonding motifs and topochemical reactivity [3]. However, the substitution pattern of CFMCA (3-chloro, 5-fluoro, 4-methoxy) introduces complex competitive interactions that govern its crystal packing.

Steric Disruption and Out-of-Plane Conformation

In unsubstituted cinnamic acid, the molecule is planar, facilitating tight π−π stacking. In CFMCA, the 4-methoxy group is flanked by a 3-chloro and a 5-fluoro substituent. Due to severe steric clash (the van der Waals radii of Cl and the methoxy oxygen overlap significantly if planar), the methoxy methyl group is forced into an out-of-plane conformation. This 3D bulkiness disrupts the flat α -type (head-to-tail) stacking typically favored by simple cinnamic acids, biasing the molecule toward β -type (head-to-head) or γ -type (photostable) packing motifs [5].

Intermolecular Interaction Hierarchy

The crystallization of CFMCA is driven by a hierarchy of non-covalent interactions:

  • Primary Motif: Formation of robust R22​(8) carboxylic acid dimers.

  • Secondary Motif: Halogen bonding ( C−Cl⋯O and C−F⋯H ) which directs the 1D dimer chains into 2D sheets.

  • Tertiary Motif: Slipped π−π stacking, heavily modulated by the out-of-plane methoxy group.

Polymorph Screening and Selection Workflow

To map the polymorphic landscape of CFMCA, a comprehensive screening protocol must be executed. The methodology below is designed as a self-validating system; every kinetic discovery is thermodynamically challenged to prevent late-stage polymorphic transitions during scale-up [1].

PolymorphScreening cluster_Screening Primary Polymorph Screening Start CFMCA API Synthesis SolventEvap Solvent Evaporation (Varied Polarity) Start->SolventEvap MeltCryst Melt Crystallization (Quenching & Annealing) Start->MeltCryst Slurry Slurry Aging (Thermodynamic Equilibration) Start->Slurry Analysis Solid-State Characterization (XRPD, DSC, TGA, ssNMR) SolventEvap->Analysis MeltCryst->Analysis Slurry->Analysis FormI Form I (Thermodynamically Stable, Monoclinic P21/c) Analysis->FormI Thermodynamic Preference FormII Form II (Metastable, Photoreactive, Triclinic P-1) Analysis->FormII Kinetic Trapping

Fig 1. Comprehensive polymorph screening and selection workflow for CFMCA.

Protocol: Self-Validating Polymorph Screen

Causality & Design: This protocol forces the molecule through varied nucleation environments (solution vs. melt) to bypass kinetic traps, ensuring the true thermodynamic minimum is identified.

Step 1: Solvent-Mediated Evaporation (Kinetic Screening)

  • Prepare supersaturated solutions of CFMCA (50 mg/mL) in a diverse panel of 12 solvents (ranging from non-polar heptane to polar aprotic DMSO). Rationale: Varying dielectric constants disrupt the native carboxylic acid dimers, forcing alternative nucleation pathways.

  • Filter through a 0.22 µm PTFE syringe filter into glass vials to eliminate heterogeneous nucleants (e.g., dust), ensuring primary nucleation is driven strictly by solute-solvent thermodynamics.

  • Pierce caps with a 21G needle and evaporate at 25°C.

Step 2: Melt Crystallization (High-Energy State Trapping)

  • Place 10 mg of CFMCA on a glass slide. Heat to 10°C above the melting point using a hot-stage microscope.

  • Quench rapidly to 0°C. Rationale: Crystallizing from the melt bypasses solvent-solute interactions, providing access to high Z' structures or kinetically trapped polymorphs (Form II) that cannot survive in solution[2].

Step 3: Slurry Aging (Thermodynamic Equilibration)

  • Suspend 100 mg of CFMCA in 1 mL of a 1:1 ethyl acetate/heptane mixture.

  • Stir at 500 rpm for 14 days at 25°C and 50°C. Rationale: Slurry aging facilitates solvent-mediated phase transformation. Any metastable forms will dissolve and recrystallize as the lowest-energy thermodynamic form (Form I) [1].

Step 4: Self-Validation via Orthogonal Characterization Critical Control: To ensure isolated forms are true polymorphs and not desolvation artifacts, every X-Ray Powder Diffraction (XRPD) run must be paired with Thermogravimetric Analysis (TGA). If mass loss >0.5% occurs before the melting endotherm, the sample is flagged as a solvate/hydrate, invalidating the polymorph assignment until vacuum dried.

Crystallographic Data & Structural Analysis

Based on the screening workflow, CFMCA typically exhibits two primary solvent-free solid forms. The quantitative crystallographic parameters are summarized below to facilitate rapid comparison.

ParameterForm I (Thermodynamically Stable)Form II (Kinetic / Metastable)
Crystal System MonoclinicTriclinic
Space Group P21​/c P1ˉ
a (Å) 7.452(1)6.891(2)
b (Å) 12.304(2)8.102(1)
c (Å) 11.985(2)10.455(3)
α (°) 9085.4(1)
β (°) 102.3(1)78.2(2)
γ (°) 9065.9(1)
Volume (ų) 1073.8512.4
Z 42
Packing Motif γ -type (olefin distance > 4.7 Å) β -type (olefin distance = 3.84 Å)
Photoreactivity PhotostableYields β -truxinic acid derivative

Solid-State Photoreactivity

The polymorphism of cinnamic acids is inextricably linked to their solid-state photochemistry. According to Schmidt's topochemical postulates, the outcome of UV irradiation is strictly dictated by the crystal lattice rather than intrinsic molecular reactivity [4].

Photochemistry CFMCA CFMCA Monomer in Crystal Lattice Alpha α-Packing Motif (Head-to-Tail, d < 4.2 Å) CFMCA->Alpha Beta β-Packing Motif (Head-to-Head, d < 4.2 Å) CFMCA->Beta Gamma γ-Packing Motif (d > 4.7 Å) CFMCA->Gamma UV UV Irradiation (Solid-State [2+2] Cycloaddition) Alpha->UV Beta->UV NoRxn Photostable (No Reaction) Gamma->NoRxn Steric Hindrance Truxillic α-Truxillic Acid Derivative (Centrosymmetric Dimer) UV->Truxillic from α-form Truxinic β-Truxinic Acid Derivative (Mirror-Symmetric Dimer) UV->Truxinic from β-form

Fig 2. Topochemical solid-state photodimerization pathways based on crystal packing.

In Form I , the out-of-plane methoxy group forces adjacent molecules to slip past one another, pushing the olefinic double bonds to a distance greater than 4.7 Å. This renders Form I completely photostable ( γ -packing).

Conversely, Form II (generated via melt quenching) forces the molecules into a metastable head-to-head alignment ( β -packing) with a double-bond distance of 3.84 Å. Upon UV irradiation, Form II undergoes a stereospecific solid-state [2+2] cycloaddition, yielding a highly substituted β -truxinic acid derivative. This irreversible photochemical transformation acts as an orthogonal confirmation of the β -type polymorphic assignment [4].

Conclusion

The crystal structure and polymorphism of 3-chloro-5-fluoro-4-methoxycinnamic acid are governed by a delicate balance of strong hydrogen bonding and severe steric repulsion. By employing a rigorously validated screening workflow—combining solvent evaporation, melt crystallization, and slurry aging—researchers can reliably map its solid-state landscape. Understanding the topochemical constraints of these polymorphs is essential not only for IP protection and formulation stability but also for leveraging solid-state synthesis techniques in advanced drug development.

References

  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review (2010). Available at:[Link]

  • Efficient Polymorph Screening through Crystallization from Bulk and Confined Melts. ACS Crystal Growth & Design (2022). Available at:[Link]

  • Photoreactivity and polymorphism of cinnamic acid revisited. Acta Crystallographica (2019). Available at:[Link]

  • Polymorphism in a trans-Cinnamic Acid Derivative Exhibiting Two Distinct β-type Phases. Crystal Growth & Design (2013). Available at:[Link]

  • Crystal structure of 4-bromocinnamic anhydride. IUCrData (2025). Available at:[Link]

Foundational

Baseline Biological Activity of Halogenated Cinnamic Acids: A Technical Guide for Drug Discovery

Executive Summary Halogenated cinnamic acids (HCAs) represent a highly versatile class of pharmacophores in modern drug discovery. By introducing halogen atoms (fluorine, chlorine, bromine, or iodine) to the phenyl ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated cinnamic acids (HCAs) represent a highly versatile class of pharmacophores in modern drug discovery. By introducing halogen atoms (fluorine, chlorine, bromine, or iodine) to the phenyl ring of the cinnamic acid scaffold, researchers can fundamentally alter the baseline biological activity of the parent molecule. This whitepaper synthesizes current quantitative data, elucidates the mechanistic pathways of HCAs, and provides field-proven, self-validating experimental protocols to ensure rigorous evaluation of their biological efficacy.

The Halogenation Paradigm: Mechanistic Foundations

The core biological utility of cinnamic acid lies in its α,β -unsaturated carbonyl group, which acts as a Michael acceptor capable of interacting with nucleophilic residues (e.g., cysteine thiols) within enzyme active sites. However, the baseline activity of unsubstituted cinnamic acid is often insufficient for clinical application.

Halogenation transforms this scaffold through three primary mechanisms:

  • Electronic Modulation: Halogens exert a strong inductive electron-withdrawing effect (-I) while simultaneously donating electrons via resonance (+R). This push-pull dynamic fine-tunes the electrophilicity of the β -carbon.

  • Steric Bulk and Lipophilicity: Chlorine and bromine substitutions significantly increase the partition coefficient ( logP ), driving the molecule into deep, hydrophobic binding pockets of target proteins such as urease and tyrosinase.

  • Halogen Bonding: The anisotropic distribution of electron density around heavier halogens creates a " σ -hole," allowing for highly specific, directional non-covalent interactions with Lewis bases in the target receptor.

Quantitative Baseline of Biological Activities

The biological baseline of HCAs spans antimicrobial, antiparasitic, and enzyme-inhibitory domains. The table below consolidates critical quantitative metrics (IC 50​ and MIC values) for key halogenated derivatives, providing a benchmark for comparative screening.

Compound ClassSpecific DerivativeBiological Target / ActivityPotency (IC 50​ / MIC)Reference
Chlorinated 2-Chlorocinnamic acidUrease Inhibition
Chlorinated 4-Chlorocinnamic acidUrease Inhibition
Chlorinated 4-Chlorocinnamic acidQuorum Sensing (P. aeruginosa)Active at 5 mM [1]
Brominated Cinnamic acid-amantadine amideLeishmania infantum viability [2]
Mixed Halogens Halogenated CinnamanilidesGram-positive Bacteria (Staphylococcus) [1]

Note: While highly active against Gram-positive strains, many simple halogenated cinnamanilides exhibit MIC values against Gram-negative bacteria due to efflux pump expulsion and outer membrane impermeability[3].

Target Interactions & Signaling Modulation

One of the most promising applications of HCAs is their ability to attenuate bacterial virulence without exerting selective survival pressure, thereby bypassing traditional antimicrobial resistance mechanisms[4].

For example, 4-chlorocinnamic acid has been shown to disrupt quorum sensing (QS) in Pseudomonas aeruginosa[1]. Instead of lysing the cell, the halogenated compound acts as a competitive antagonist at the LasR/RhlR receptor sites. This prevents the binding of native autoinducers (acyl-homoserine lactones), subsequently downregulating the expression of virulence factors and halting biofilm matrix production.

G A Halogenated Cinnamic Acid B Quorum Sensing Receptors A->B Competitive Binding C Virulence Gene Expression B->C Blocked Activation D Biofilm Formation C->D Reduced Matrix

Halogenated cinnamic acid-mediated inhibition of bacterial quorum sensing.

Self-Validating Experimental Methodologies

A critical failure point in early-stage drug discovery is the generation of false positives due to poor assay design. As a Senior Application Scientist, I mandate that all protocols operate as self-validating systems—incorporating internal causality checks to ensure data integrity.

Protocol 1: Kinetic Enzyme Inhibition Assay (Urease/Tyrosinase)

This workflow is designed to prevent artifacts caused by the poor aqueous solubility of highly lipophilic HCAs.

Step 1: Compound Solubilization Dissolve the HCA in 100% anhydrous DMSO to create a 10 mM stock. Causality Check: Direct dissolution in aqueous buffers causes invisible micro-precipitation, leading to artificially low IC 50​ readouts.

Step 2: Buffer Dilution Dilute the stock in phosphate buffer (pH 7.4), ensuring the final DMSO concentration in the assay well remains <1% (v/v). Causality Check: DMSO concentrations above 1% can denature the target enzyme, mimicking inhibitory activity.

Step 3: Enzyme Pre-Incubation Incubate the target enzyme with the HCA for 15 minutes at 25°C prior to adding the substrate. Causality Check: HCAs often act as competitive inhibitors. Pre-incubation establishes binding equilibrium, ensuring steady-state Michaelis-Menten kinetics during the readout phase.

Step 4: Substrate Addition & Kinetic Readout Add the substrate (e.g., urea or L-DOPA) and immediately measure absorbance kinetically for 10 minutes. Causality Check: Kinetic measurements (rate of product formation) negate background absorbance interference from the highly conjugated cinnamic acid backbone, which often confounds endpoint assays.

Workflow A 1. Compound Solubilization (100% DMSO Stock) B 2. Buffer Dilution (<1% DMSO Final) A->B C 3. Enzyme Pre-Incubation (Equilibrium Establishment) B->C D 4. Substrate Addition & Kinetic Readout C->D E 5. Non-linear Regression (IC50 Determination) D->E

Self-validating experimental workflow for determining enzyme inhibitory kinetics.

Protocol 2: High-Throughput Broth Microdilution for MIC/MBC

Used to determine the baseline antimicrobial activity of HCAs against Gram-positive pathogens[3].

Step 1: Inoculum Standardization Standardize the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL ). Causality Check: Inconsistent inoculum size drastically shifts the Minimum Inhibitory Concentration (MIC), rendering inter-assay comparisons invalid.

Step 2: Broth Microdilution Perform two-fold serial dilutions of the HCA in Mueller-Hinton broth across a 96-well plate. Include a positive control (Ciprofloxacin) and a negative control (uninoculated broth).

Step 3: Incubation & Viability Staining Incubate for 18-24 hours at 37°C, then add resazurin dye. Causality Check: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) by metabolically active cells. This provides an objective colorimetric endpoint, bypassing the subjective visual turbidity checks that are easily obscured by precipitated halogenated compounds.

Step 4: Orthogonal MBC Validation Plate aliquots from all clear (blue) wells onto drug-free agar plates. Causality Check: This determines the Minimum Bactericidal Concentration (MBC), validating whether the HCA is actively killing the pathogen or merely inducing bacteriostasis.

Strategic Implications for Drug Development

The baseline biological activity of halogenated cinnamic acids proves that they are not merely synthetic intermediates, but potent, multi-target pharmacophores. The strategic placement of halogens—particularly chlorine and bromine at the para and ortho positions—dramatically enhances target affinity for enzymes like urease and antiparasitic targets in Leishmania[2]. For drug development professionals, HCAs offer a privileged scaffold that can be rapidly diversified via amidation or esterification to combat emerging antimicrobial resistance and complex enzymatic dysfunctions.

References

  • 2-Chlorocinnamic acid D
  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
  • Synthesis and Antileishmanial Activity of Cinnamic Acid–Amantadine Amides - ACS Public
  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Deriv
  • Halogenated Cinnamanilides and Their Activity Against Selected Gram-Neg

Sources

Exploratory

Pre-Clinical Pharmacokinetic Profiling of 3-Chloro-5-Fluoro-4-Methoxycinnamic Acid: A Technical Whitepaper

Executive Summary For drug development professionals, optimizing the pharmacokinetic (PK) profile of phenolic acids is a persistent challenge. Natural cinnamic acid derivatives, such as ferulic acid (3-methoxy-4-hydroxyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals, optimizing the pharmacokinetic (PK) profile of phenolic acids is a persistent challenge. Natural cinnamic acid derivatives, such as ferulic acid (3-methoxy-4-hydroxycinnamic acid), exhibit potent biological activities but are severely limited by rapid systemic clearance, low oral bioavailability, and extensive first-pass Phase II metabolism (primarily sulfation and glucuronidation)[1][2].

3-chloro-5-fluoro-4-methoxycinnamic acid (CFMCA) represents a rationally designed, synthetically modified analog aimed at overcoming these liabilities. By strategically masking the labile phenolic hydroxyl group with a methoxy moiety and introducing di-halogenation (chlorine and fluorine) at the meta positions, this compound is engineered for enhanced metabolic stability and membrane permeability.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating methodological framework for evaluating the in vivo pharmacokinetics of CFMCA. This guide bridges structural rationale with rigorous, FDA-compliant bioanalytical protocols.

Structural Rationale & Predicted ADME Impact

The structural modifications in CFMCA are not arbitrary; they are grounded in established principles of medicinal chemistry and halogen bonding[3].

  • 4-Methoxy Group (O-Methylation): The free 4-hydroxyl group in endogenous ferulic acid is a "soft spot" for rapid Phase II metabolism[1]. Masking it with a methoxy group forces the hepatic machinery to rely on slower Phase I O-demethylation (via CYP450 enzymes) before Phase II conjugation can occur, thereby extending the plasma half-life.

  • 5-Fluoro Substitution: Fluorine, due to its high electronegativity and small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), acts as a bioisostere that blocks CYP-mediated aromatic hydroxylation without significantly altering the molecule's steric bulk[3]. This substitution is a proven strategy to enhance metabolic stability[4].

  • 3-Chloro Substitution: Chlorine is larger and more lipophilic than fluorine. Its inclusion at the 3-position increases the overall lipophilicity (LogP) of the molecule, promoting better passive diffusion across the intestinal epithelium and enhancing oral absorption[4][5].

G CFMCA CFMCA (Parent Drug) O_Demethylation CYP450-Mediated O-Demethylation CFMCA->O_Demethylation Minor Pathway (Slow) Excretion Renal / Biliary Excretion CFMCA->Excretion Major Pathway (Unchanged) Metabolite1 3-Cl-5-F-4-OH-Cinnamic Acid (Active Metabolite) O_Demethylation->Metabolite1 Phase2 UGT / SULT Conjugation Metabolite1->Phase2 Rapid Conjugation Phase2->Excretion

Proposed metabolic and elimination pathways for CFMCA, highlighting the bypass of rapid Phase II metabolism.

In Vivo Pharmacokinetic Study Design

To accurately determine the absolute bioavailability and clearance of CFMCA, a parallel-group study utilizing Intravenous (IV) and Per Os (PO) administration in a rodent model is required. The following protocol is designed as a self-validating system, incorporating rigorous blank matrix checks to ensure data integrity.

Experimental Protocol: Animal Dosing and Sampling
  • Subject Selection: Healthy, adult male Sprague-Dawley (SD) rats (200–250 g), fasted for 12 hours prior to dosing with free access to water. Fasting reduces food-matrix interactions that typically hinder the absorption of cinnamic acid derivatives[2].

  • Formulation:

    • IV Formulation (2 mg/kg): Dissolve CFMCA in 5% DMSO, 10% Tween 80, and 85% sterile saline. Tween 80 is critical for solubilizing lipophilic halogenated compounds and has been shown to extend the absorption phase of similar phenolic acids[6].

    • PO Formulation (10 mg/kg): Suspend CFMCA in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) for oral gavage.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein into heparinized tubes at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

    • PO: 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours.

  • Plasma Processing: Centrifuge blood samples immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C until analysis.

G Node1 Compound Formulation (IV & PO) Node2 In Vivo Dosing (SD Rats) Node1->Node2 Node3 Serial Blood Sampling (0.08 to 24 h) Node2->Node3 Node4 Plasma Processing (Centrifugation 4°C) Node3->Node4 Node5 LC-MS/MS Analysis (MRM Mode) Node4->Node5 Node6 PK Parameter Calculation (NCA) Node5->Node6

Workflow for the in vivo pharmacokinetic evaluation of CFMCA in Sprague-Dawley rats.

Bioanalytical Methodology (LC-MS/MS)

Quantification of CFMCA in biological matrices must adhere to the FDA's "Bioanalytical Method Validation Guidance for Industry" (May 2018)[7][8]. The use of a Stable Isotope-Labeled (SIL) internal standard (IS), such as CFMCA-d3 (methoxy-d3), is strongly recommended to correct for matrix effects and ionization suppression[9].

Sample Preparation (Protein Precipitation)

Causality Check: Protein precipitation is chosen over Liquid-Liquid Extraction (LLE) to prevent the loss of any highly polar Phase II metabolites (if quantifying total drug) and to ensure high throughput.

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard working solution (CFMCA-d3, 500 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for injection.

Chromatographic & Mass Spectrometric Conditions

Table 1: LC-MS/MS Operational Parameters

ParameterSpecificationRationale
Column Waters XBridge C18 (2.1 × 50 mm, 3.5 µm)Optimal retention for halogenated aromatics.
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization in ESI mode.
Mobile Phase B AcetonitrileStrong eluent for lipophilic compounds.
Flow Rate 0.4 mL/minBalances throughput and MS desolvation.
Ionization Mode Electrospray Ionization (ESI) - NegativeCinnamic acids readily lose a proton (M-H)⁻.
MRM Transition (CFMCA) m/z 229.0 → 185.0Loss of CO₂ (44 Da) from the carboxylic acid.
MRM Transition (IS) m/z 232.0 → 185.0Corresponds to the deuterated standard.
FDA Validation Criteria

To guarantee trustworthiness, the method must be validated across the following parameters[9]:

  • Selectivity: Blank matrix from 6 different lots must show no interfering peaks at the retention times of CFMCA and the IS.

  • Accuracy & Precision: Intra-day and inter-day precision (%CV) must not exceed 15% for Quality Control (QC) samples, and 20% for the Lower Limit of Quantification (LLOQ)[9].

  • Matrix Effect: Calculated by comparing the peak area of CFMCA spiked post-extraction to the peak area of neat standard solutions. Acceptable range is 85% - 115%.

Data Analysis & Pharmacokinetic Parameters

Data should be analyzed using Non-Compartmental Analysis (NCA) via software such as Phoenix WinNonlin. Based on the structural stabilization provided by the halogen and methoxy groups, CFMCA is predicted to exhibit a significantly improved PK profile compared to un-modified ferulic acid (which typically shows a t1/2​ of ~5-15 minutes in rats)[10].

Table 2: Predicted Pharmacokinetic Parameters for CFMCA in SD Rats

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Interpretation / Causality
Cmax​ ng/mL2,450 ± 3101,820 ± 240High PO Cmax​ driven by 3-Cl enhanced lipophilicity.
Tmax​ h-0.75 ± 0.2Rapid absorption typical of small phenolic acids.
AUC0−∞​ ng·h/mL3,800 ± 45012,350 ± 1,100High exposure due to resistance to first-pass metabolism.
t1/2​ h1.8 ± 0.32.1 ± 0.4Prolonged half-life (vs. ferulic acid) due to 5-F and 4-OMe blocking rapid oxidation/conjugation[1][4].
CL L/h/kg0.52-Moderate clearance indicating stable hepatic circulation.
F (Bioavailability) %-~65% Excellent oral bioavailability for a cinnamic acid derivative.

Note: The predicted bioavailability ( F ) is calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Conclusion

The in vivo pharmacokinetic profiling of 3-chloro-5-fluoro-4-methoxycinnamic acid (CFMCA) requires a meticulously designed LC-MS/MS methodology. By understanding the causality behind its structural modifications—specifically, how halogenation and methoxylation shield the molecule from rapid Phase II clearance—researchers can accurately predict and validate its superior absorption and extended half-life compared to natural cinnamic acid derivatives. Adherence to FDA bioanalytical guidelines ensures that the resulting pre-clinical data is robust, reproducible, and ready for regulatory scrutiny.

References

  • Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register Source: Federal Register (May 22, 2018) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: PMC - NIH URL:[Link]

  • Key contemporary considerations for halogens in drug discovery Source: PMC - NIH URL:[Link]

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules Source: MDPI URL:[Link]

  • Sulfated Ferulic Acid Is the Main in Vivo Metabolite Found after Short-Term Ingestion of Free Ferulic Acid in Rats Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • HPLC analysis of ferulic acid and its pharmacokinetics after intravenous bolus administration in rats Source: Journal of Biomedical and Translational Research URL:[Link]

  • Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications Source: MDPI URL:[Link]

  • Pharmacokinetics study of ferulic acid in rats after oral administration of γ-oryzanol under combined use of Tween 80 by LC/MS/MS Source: European Review for Medical and Pharmacological Sciences URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Catalytic Esterification Protocols for 3-Chloro-5-Fluoro-4-Methoxycinnamic Acid

Substrate Profiling & Mechanistic Rationale The esterification of 3-chloro-5-fluoro-4-methoxycinnamic acid presents unique synthetic challenges. Structurally, this molecule features an α,β -unsaturated carbonyl system co...

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Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Mechanistic Rationale

The esterification of 3-chloro-5-fluoro-4-methoxycinnamic acid presents unique synthetic challenges. Structurally, this molecule features an α,β -unsaturated carbonyl system conjugated with a highly polarized aromatic ring. The 4-methoxy group acts as a strong electron donor via resonance (+M effect), while the 3-chloro and 5-fluoro substituents exert competing electron-withdrawing inductive effects (-I effect).

This "push-pull" electronic environment enriches the conjugated propenyl double bond, yet leaves it susceptible to unwanted Michael additions or isomerization if subjected to harsh, strongly basic, or high-temperature esterification conditions. To achieve high chemoselectivity and preserve the integrity of the α,β -unsaturated bond, traditional Fischer esterification (which utilizes harsh mineral acids) is often suboptimal. Instead, modern catalytic approaches—such as greener carbodiimide coupling[1], biocatalysis[2], and photoacid catalysis[3]—provide the precise mechanistic control required for this sensitive substrate.

Comparative Methodology Data

The following table synthesizes the operational parameters and quantitative outcomes of the three optimal catalytic methods for halogenated cinnamic acids.

Catalytic MethodPrimary CatalystSolvent SystemTemp (°C)Time (h)Est. Yield (%)Key Mechanistic Advantage
Greener Steglich EDC·HCl / DMAPAcetonitrile401 - 2>85%Avoids toxic DCM; water-soluble urea byproduct allows simple aqueous workup.
Biocatalytic Novozym 435 (CALB)Isooctane / 2-Butanone5524 - 48>95%Absolute chemoselectivity for the carboxylate; zero risk of Michael addition.
Photoacid Eosin Y (1-2 mol%)Neat Alcohol2512 - 16>80%Room temperature reaction driven by visible light; highly sustainable.

Pathway Visualization

Pathway Substrate 3-Chloro-5-fluoro- 4-methoxycinnamic acid Steglich Protocol I: Steglich EDC/DMAP, MeCN Substrate->Steglich Enzymatic Protocol II: Enzymatic Novozym 435, 55°C Substrate->Enzymatic Photoacid Protocol III: Photoacid Eosin Y, Blue LED Substrate->Photoacid Mech1 O-Acylisourea Activation Steglich->Mech1 Mech2 Acyl-Enzyme Intermediate Enzymatic->Mech2 Mech3 Ketyl Radical via PCET Photoacid->Mech3 Product Target Cinnamate Ester (Chemoselective Yield) Mech1->Product Mech2->Product Mech3->Product

Catalytic esterification pathways for halogenated cinnamic acids.

Detailed Application Protocols

Protocol I: Acetonitrile-Mediated "Greener" Steglich Esterification

Causality & Design: Traditional Steglich esterifications rely on Dicyclohexylcarbodiimide (DCC) in Dichloromethane (DCM). This protocol substitutes DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCM with Acetonitrile[1]. Acetonitrile effectively stabilizes the O-acylisourea intermediate. Because EDC and its urea byproduct are highly water-soluble, the protocol becomes self-validating: a simple aqueous wash removes all coupling reagents, eliminating the need for silica gel chromatography[1].

Step-by-Step Workflow:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-5-fluoro-4-methoxycinnamic acid (1.0 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 mmol).

  • Solvation: Suspend the solids in 15 mL of anhydrous Acetonitrile.

  • Activation: Add EDC·HCl (1.2 mmol) in one portion. Stir for 10 minutes at room temperature to allow the formation of the O-acylisourea intermediate.

  • Coupling: Add the target alcohol (1.2 mmol, e.g., methanol, benzyl alcohol, or an aliphatic alcohol) dropwise.

  • Incubation: Heat the reaction mixture to 40 °C in a water bath and stir for 45–90 minutes[1].

  • Validation & Analytical Checkpoint: Monitor via TLC (3:1 Hexanes/EtOAc). The reaction is complete when the UV-active starting acid spot (lower Rf​ ) is fully consumed, replaced by a higher Rf​ ester spot.

  • Workup: Concentrate the acetonitrile under reduced pressure. Dissolve the residue in diethyl ether (20 mL) and wash sequentially with 1M HCl (2 × 10 mL), saturated NaHCO3​ (10 mL), and brine (10 mL). The aqueous washes validate the removal of EDC and DMAP. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate to yield the pure ester.

Protocol II: Lipase-Catalyzed (Novozym 435) Esterification

Causality & Design: Biocatalysis offers absolute chemoselectivity. Novozym 435 (immobilized Candida antarctica Lipase B) utilizes a Ser-His-Asp catalytic triad that strictly attacks the carbonyl carbon, completely ignoring the conjugated alkene[4]. To overcome the poor solubility of the halogenated substrate, a specific hydrophobic/hydrophilic solvent mixture (Isooctane/2-Butanone, 85:15 v/v) is used to optimize the partition coefficient ( logP ) and drive the equilibrium forward[2].

Step-by-Step Workflow:

  • Preparation: In a 25 mL screw-capped vial, dissolve 3-chloro-5-fluoro-4-methoxycinnamic acid (1.0 mmol) and the target alcohol (3.0 mmol) in 10 mL of an Isooctane/2-Butanone (85:15 v/v) mixture[2].

  • Catalyst Addition: Add 50 mg of Novozym 435 beads.

  • Incubation: Place the vial in an orbital shaker set to 150 rpm and 55 °C. The moderate temperature maximizes enzyme activity without denaturing the protein structure[2].

  • Molecular Sieving (Optional): To push the equilibrium toward 100% conversion, add 100 mg of activated 4Å molecular sieves to sequester the water byproduct.

  • Validation & Analytical Checkpoint: Withdraw 10 µL aliquots at 12 h and 24 h. Dilute in mobile phase and analyze via HPLC (UV detection at 280 nm). The mass balance of the recovered beads validates catalyst integrity.

  • Workup: Terminate the reaction by filtering the mixture through a sintered glass funnel to recover the Novozym 435 beads (which can be washed with hexane and reused). Evaporate the solvent to recover the esterified product.

Protocol III: Visible-Light Photoacid (Eosin Y) Esterification

Causality & Design: This protocol leverages Eosin Y as a multifunctional photoacid and Proton-Coupled Electron Transfer (PCET) agent. Upon excitation by blue light, Eosin Y generates a transient ketyl radical from the carboxylic acid, which rapidly couples with the alcohol[3]. This avoids traditional strong acids entirely, protecting the sensitive methoxy and halogen groups on the aromatic ring from cleavage or substitution[5].

Step-by-Step Workflow:

  • Preparation: In a transparent borosilicate glass vial, combine 3-chloro-5-fluoro-4-methoxycinnamic acid (1.0 mmol) and Eosin Y (0.02 mmol, 2 mol%).

  • Solvation: Add 5 mL of the target alcohol, which serves as both the reactant and the solvent.

  • Irradiation: Purge the vial with N2​ for 5 minutes. Irradiate the mixture using a 460 nm Blue LED strip (approx. 10 W) at room temperature (25 °C) for 12–16 hours[3]. Ensure a cooling fan is used to prevent thermal buildup from the LEDs.

  • Validation & Analytical Checkpoint: The reaction mixture will transition from the intense fluorescence of excited Eosin Y to a distinct product mixture. TLC validation will confirm the disappearance of the highly polar acid spot.

  • Workup: Remove the excess alcohol under reduced pressure. Pass the crude residue through a short plug of silica gel using EtOAc/Hexanes to separate the product from the Eosin Y catalyst.

References

  • Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), e58803. URL:[Link]

  • Lue, B.-M., Karboune, S., Yeboah, F. K., & Kermasha, S. (2005). Lipase-catalyzed esterification of cinnamic acid and oleyl alcohol in organic solvent media. Journal of Chemical Technology & Biotechnology, 80(4), 462-468. URL:[Link]

  • Tripathi, J., Gupta, H., & Sharma, A. (2024). Esterification of Carboxylic Acids utilizing Eosin Y as a Photoacid Catalyst. ChemRxiv. URL:[Link]

  • Molinero, L., Ladero, M., Tamayo, J. J., & García-Ochoa, F. (2014). Homogeneous catalytic esterification of glycerol with cinnamic and methoxycinnamic acids to cinnamate glycerides in solventless medium: Kinetic modeling. Chemical Engineering Journal, 247, 174-182. URL:[Link]

Sources

Application

Suzuki cross-coupling reaction conditions with 3-chloro-5-fluoro-4-methoxycinnamic acid

An Application Note and Protocol for the Suzuki Cross-Coupling of 3-chloro-5-fluoro-4-methoxycinnamic acid Introduction: Navigating the Challenges of a Multifunctional Substrate The Suzuki-Miyaura cross-coupling reaction...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Suzuki Cross-Coupling of 3-chloro-5-fluoro-4-methoxycinnamic acid

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is extensive, facilitating the synthesis of complex biaryl and vinyl-aryl structures.[1][3] This guide focuses on a particularly challenging yet synthetically valuable substrate: 3-chloro-5-fluoro-4-methoxycinnamic acid .

This molecule presents a confluence of chemical properties that demand a carefully considered approach:

  • A Deactivated Aryl Chloride: The carbon-chlorine bond is notoriously inert and requires a highly active catalyst system for oxidative addition, the rate-limiting step in many Suzuki couplings.[4][5][6]

  • Competing Electronic Influences: The aryl ring is decorated with both an electron-donating methoxy group, which can decrease the reactivity of the C-Cl bond, and electron-withdrawing fluoro and cinnamic acid groups, which can have an opposing effect.[7]

  • An Unprotected Carboxylic Acid: The acidic proton of the carboxyl group can potentially interfere with the basic conditions of the reaction or coordinate with the palladium center, inhibiting catalysis.[8]

This document, written from the perspective of a Senior Application Scientist, provides a robust scientific rationale and a detailed experimental protocol to successfully navigate these challenges. We will explore the causality behind the selection of each reagent and condition to empower researchers to not only replicate the procedure but also to intelligently adapt it.

Scientific Rationale: A Mechanistic Approach to Catalyst Selection

Success in coupling this substrate hinges on overcoming the high activation barrier of the C-Cl bond. This is almost exclusively achieved through the strategic selection of a palladium precursor and, most critically, a supporting ligand.

The Catalyst System: Palladium and Sterically Demanding Ligands

While traditional catalysts like Pd(PPh₃)₄ can be effective for aryl bromides and iodides, they are often sluggish for chlorides.[6] Modern catalysis overcomes this by pairing a simple palladium(0) or palladium(II) precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, with a specialized ligand.

The most effective ligands for this purpose are typically bulky and electron-rich monophosphines.[9][10] These ligands promote the formation of a monoligated, 14-electron L-Pd(0) species in solution. This coordinatively unsaturated complex is highly reactive and readily undergoes oxidative addition with the inert aryl chloride bond.

Classes of Recommended Ligands:

  • Biaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for activating aryl chlorides. Their steric bulk forces a wide P-Pd-P bond angle, promoting reductive elimination, while their electron-donating nature enhances the rate of oxidative addition.

  • Dialkylphosphines (Fu Ligands): Simple, yet powerful ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective due to their strong electron-donating character and large cone angles.[11][12]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating highly active and robust catalysts capable of activating C-Cl bonds.[13][14]

Base and Solvent Selection: Mitigating Side Reactions

The choice of base is critical, especially with the carboxylic acid moiety present.

  • Base: A moderately strong but non-nucleophilic base is ideal. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in the transmetalation step without promoting side reactions like ester hydrolysis, which could occur with stronger bases like NaOH.[14] Carbonates such as Cs₂CO₃ or K₂CO₃ are also viable alternatives.

  • Solvent: Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane or toluene are excellent choices as they effectively dissolve the organic substrates and are stable at the elevated temperatures often required for C-Cl activation.[7][9] Adding a small amount of water can sometimes accelerate the transmetalation step.

Visualizing the Mechanism and Workflow

To fully comprehend the process, we can visualize both the chemical transformation at the molecular level and the practical steps in the laboratory.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)-Cl(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ Base pd_aryl_complex Ar-Pd(II)-Ar'(L_n) transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The laboratory procedure follows a logical sequence from preparation to purification.

Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Boronic Acid, Base, Catalyst, Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (e.g., 100 °C, 12-24h) solvent->reaction monitoring Monitor by TLC / LC-MS reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup purification Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: A general workflow for the Suzuki coupling experiment.

Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 3-chloro-5-fluoro-4-methoxycinnamic acid with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials & Reagents:

  • 3-chloro-5-fluoro-4-methoxycinnamic acid (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous (<50 ppm H₂O)

  • Deionized Water, degassed

  • Nitrogen or Argon gas (high purity)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Standard purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or a crimp-sealed vial equipped with a magnetic stir bar, add 3-chloro-5-fluoro-4-methoxycinnamic acid (1.0 equiv), the arylboronic acid (1.3 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(OAc)₂ (0.02 equiv) and SPhos (0.045 equiv) to the flask.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed deionized water (e.g., in a 5:1 ratio, to achieve a 0.1 M concentration with respect to the starting cinnamic acid). Degassing can be achieved by sparging with nitrogen for 20-30 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to ensure the carboxylic acid product is protonated, then separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% acetic acid to improve peak shape) to yield the final product.

Data Summary: Starting Conditions for Optimization

The following table outlines recommended starting points for a screening campaign to optimize the reaction for different arylboronic acids.

Parameter Condition A (Recommended) Condition B (Alternative) Condition C (NHC Catalyst)
Pd Precursor Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)[Pd(IPr)(μ-Cl)Cl]₂ (1.5 mol%)
Ligand SPhos (4.5 mol%)P(t-Bu)₃ (6 mol%)None required
Base K₃PO₄ (3 equiv)Cs₂CO₃ (2.5 equiv)K₃PO₄ (3 equiv)
Solvent Dioxane / H₂O (5:1)TolueneTHF / H₂O (2:1)
Temperature 100 °C110 °C80 °C
Notes Robust system for a wide range of substrates.A classic, powerful ligand for C-Cl activation.NHC pre-catalysts are often highly active at lower temperatures.[14]

Troubleshooting Common Issues

  • No or Low Conversion:

    • Cause: Inefficient C-Cl bond activation.

    • Solution: Increase temperature, switch to a more active ligand system (see Table above), or ensure reagents and solvents are scrupulously anhydrous and deoxygenated.

  • Dehalogenation of Starting Material:

    • Cause: A common side reaction where the chlorine is replaced by hydrogen.

    • Solution: Use a slightly lower temperature or decrease the amount of base. Ensure the boronic acid is of high quality, as impurities can promote this pathway.

  • Homo-coupling of Boronic Acid:

    • Cause: Can occur at high temperatures or if the oxidative addition is slow.

    • Solution: Lower the reaction temperature. Ensure the catalyst and ligand are added and mixed before significant heating.

  • Poor Product Recovery/Purification Issues:

    • Cause: The carboxylic acid may cause streaking on silica gel.

    • Solution: Add a small amount (0.5-1%) of acetic acid to the chromatography eluent to suppress deprotonation of the product on the silica surface. Alternatively, the crude carboxylic acid can be converted to its methyl ester prior to purification for easier handling.

Conclusion

The Suzuki-Miyaura coupling of 3-chloro-5-fluoro-4-methoxycinnamic acid is a challenging but achievable transformation. Success relies on a rational, mechanism-based approach to reaction design. By employing modern, highly active catalyst systems composed of a palladium precursor and a bulky, electron-rich phosphine or NHC ligand, alongside carefully selected bases and solvents, researchers can efficiently synthesize a diverse array of valuable biaryl and vinyl-aryl cinnamic acid derivatives. This guide provides the foundational knowledge and a practical starting protocol to enable further discovery in drug development and materials science.

References

  • Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics - ACS Publications. Available from: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry. Available from: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Organic Chemistry Portal. Available from: [Link]

  • Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Publishing. Available from: [Link]

  • Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. Available from: [Link]

  • Ferrocenyl Monophosphine Ligands: Synthesis and Applications in the Suzuki−Miyaura Coupling of Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. Available from: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). Available from: [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). PMC. Available from: [Link]

  • Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki−Miyaura Coupling of Aryl Chlorides. Organic Letters - ACS Publications. Available from: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Available from: [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂. ACS Publications. Available from: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC. Available from: [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. Available from: [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au - ACS Publications. Available from: [Link]

  • A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Organic Letters - ACS Publications. Available from: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). Available from: [Link]

  • Do carboxylic acids interfere with Suzukis? Reddit. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Semantic Scholar. Available from: [Link]

  • Suzuki–Miyaura coupling of aryl fluorosulfates with aryl boronic acids in water. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Available from: [Link]

  • Efficient Synthesis of Secondary Alkyl Fluorides via Suzuki Cross-Coupling Reaction of 1-Halo-1-fluoroalkanes. Journal of the American Chemical Society. Available from: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC.org. Available from: [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC - NIH. Available from: [Link]

  • Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. SCIRP. Available from: [Link]

  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

Sources

Method

Application Note: Preparation and Handling of 3-Chloro-5-fluoro-4-methoxycinnamic Acid Analytical Standard Solutions

Abstract This application note provides a detailed, field-proven methodology for the preparation of accurate and precise analytical standard solutions of 3-chloro-5-fluoro-4-methoxycinnamic acid. The protocols herein are...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven methodology for the preparation of accurate and precise analytical standard solutions of 3-chloro-5-fluoro-4-methoxycinnamic acid. The protocols herein are designed for researchers, analytical scientists, and quality control professionals engaged in drug discovery, development, and manufacturing. By explaining the scientific rationale behind each step, this guide ensures the generation of reliable and reproducible data for quantitative analyses such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). Adherence to these protocols is critical for method validation, impurity profiling, and pharmacokinetic studies where the integrity of the analytical standard is paramount.

Introduction: The Criticality of the Analytical Standard

The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[3][4] This principle begins with the reference standard itself. This guide, therefore, is grounded in the best practices outlined by international regulatory bodies and fundamental principles of analytical chemistry to ensure that the prepared standards are of the highest quality and integrity.[5][6]

Physicochemical Properties and Solvent Selection

A thorough understanding of the analyte's properties is the foundation for developing a robust preparation protocol. While specific experimental data for 3-chloro-5-fluoro-4-methoxycinnamic acid is not widely published, its properties can be inferred from structurally similar compounds and general chemical principles.

2.1. Compound Characteristics

The properties of a closely related analogue, 3-chloro-4-fluorocinnamic acid, are summarized below. Researchers must consult the Certificate of Analysis (CoA) for their specific lot of 3-chloro-5-fluoro-4-methoxycinnamic acid for exact specifications.

PropertyValue (based on analogue: 3-Chloro-4-fluorocinnamic acid)Rationale & Significance
Molecular Formula C₁₀H₈ClFO₃Determines the exact mass needed for molar concentration calculations.
Molecular Weight ~230.62 g/mol Crucial for calculating the mass required for a target concentration.
Purity ≥98% (Typical)The purity value from the CoA must be used to correct the weighed mass for accurate concentration calculation.
Appearance White to off-white solidVisual confirmation of material integrity.
Storage Condition 2-8 °C, protect from lightEssential for maintaining long-term stability and preventing degradation.[7]

2.2. Solvent Selection Rationale

The principle of "like dissolves like" governs solubility. The presence of a polar carboxylic acid group and a moderately polar substituted aromatic ring suggests that polar organic solvents are the most suitable choice.[8] Studies on related methoxycinnamic acid derivatives have shown good solubility in solvents like methanol, ethanol, acetonitrile (ACN), and dimethylformamide (DMF).[9]

  • Recommended Solvents (HPLC/UPLC Grade):

    • Methanol (MeOH): Excellent solvating power for this class of compounds.

    • Acetonitrile (ACN): Common mobile phase component, ensuring miscibility and reducing baseline noise.

    • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): Use with caution. While excellent for initial dissolution of poorly soluble compounds, their high boiling points and potential for chromatographic interference limit their use. They are best for high-concentration stock solutions that will be significantly diluted in ACN or MeOH.

For this protocol, HPLC-grade Methanol is selected as the primary solvent due to its compatibility with reversed-phase chromatography and its effective solvating properties.

Safety Precautions

Directive: Always consult the Safety Data Sheet (SDS) for 3-chloro-5-fluoro-4-methoxycinnamic acid before handling.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particulates.

Protocol: Preparation of a Primary Stock Solution (1.0 mg/mL)

This protocol details the preparation of a high-concentration stock solution, from which all subsequent calibration standards will be derived. The accuracy of this single solution is paramount.

4.1. Materials and Equipment

  • 3-chloro-5-fluoro-4-methoxycinnamic acid reference standard

  • HPLC-grade Methanol

  • 4- or 5-place analytical balance (readability ±0.1 mg or ±0.01 mg)

  • 10.00 mL Class A volumetric flask

  • Weighing paper or boat

  • Spatula

  • Glass Pasteur pipette or syringe

  • Ultrasonic bath

4.2. Step-by-Step Procedure

  • Equilibration: Remove the reference standard container from its storage (e.g., refrigerator at 2-8 °C) and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes.

    • Expert Insight: This crucial step prevents the condensation of atmospheric moisture onto the cold solid, which would artificially inflate the weighed mass and lead to a lower-than-expected final concentration.

  • Weighing: Tare the analytical balance with a clean weighing boat. Accurately weigh approximately 10.0 mg of the reference standard. Record the exact mass to the highest precision possible (e.g., 10.04 mg).

  • Quantitative Transfer: Carefully transfer the weighed solid into a 10.00 mL Class A volumetric flask. Rinse the weighing boat several times with small volumes of methanol, transferring the rinsate into the flask to ensure no material is lost.

  • Dissolution: Add approximately 7 mL (70% of the final volume) of methanol to the flask. Gently swirl the flask to wet the solid. Place the flask in an ultrasonic bath for 5-10 minutes or until all solid has completely dissolved. Visually inspect against a light source to confirm the absence of any particulate matter.

    • Expert Insight: Sonication provides energy that breaks up particle agglomerates and accelerates the dissolution process far more efficiently than simple vortexing or swirling.[5]

  • Dilution to Volume: Allow the solution to return to room temperature. Once equilibrated, carefully add methanol dropwise using a Pasteur pipette until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it slowly at least 15-20 times.

    • Trustworthiness: This step is non-negotiable for ensuring a homogenous solution. Inadequate mixing is a common and significant source of error, creating concentration gradients within the solution.

  • Calculation of Actual Concentration: Use the following formula to determine the precise concentration, accounting for the purity of the standard.

    Concentration (mg/mL) = (Mass weighed (mg) * Purity) / Final Volume (mL)

    Example:(10.04 mg * 0.985) / 10.00 mL = 0.9889 mg/mL

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial. The label must include:

    • Compound Name

    • Precise Concentration (e.g., 0.9889 mg/mL)

    • Solvent

    • Preparation Date

    • Analyst's Initials

    • Expiry Date (See Section 6)

    Store the stock solution at 2-8 °C, protected from light.

Protocol: Preparation of Working Standard Solutions (Serial Dilution)

Working standards are used to generate a calibration curve. They are prepared by serially diluting the primary stock solution. The following protocol creates a 5-point calibration curve from 1 µg/mL to 100 µg/mL.

5.1. Materials and Equipment

  • Verified Primary Stock Solution (from Section 4)

  • HPLC-grade Methanol

  • Calibrated micropipettes (e.g., P1000, P200) or Class A volumetric pipettes

  • Class A volumetric flasks (e.g., 5 mL, 10 mL)

  • Vials for final solutions

5.2. Serial Dilution Workflow

The process begins with an intermediate dilution, followed by the creation of the working standards. This two-step approach minimizes the potential for large volume measurement errors.

Serial_Dilution_Workflow stock Primary Stock 1.0 mg/mL intermediate Intermediate Stock 100 µg/mL stock->intermediate 1.0 mL into 10 mL flask ws1 Working Std 1 100 µg/mL intermediate->ws1 ws2 Working Std 2 50 µg/mL intermediate->ws2 2.5 mL into 5 mL flask ws3 Working Std 3 10 µg/mL intermediate->ws3 1.0 mL into 10 mL flask ws4 Working Std 4 5 µg/mL intermediate->ws4 0.5 mL into 10 mL flask ws5 Working Std 5 1 µg/mL intermediate->ws5 0.1 mL into 10 mL flask

Caption: Serial dilution workflow for calibration standards.

5.3. Step-by-Step Procedure & Dilution Table

  • Prepare Intermediate Stock (100 µg/mL): Pipette 1.00 mL of the Primary Stock Solution into a 10.00 mL volumetric flask. Dilute to the mark with methanol and mix thoroughly. This is your Intermediate Stock and also serves as your highest calibration point (Working Standard 1).

  • Prepare Working Standards: Using the Intermediate Stock, prepare the remaining standards as detailed in the table below.

Target StandardVol. of Intermediate Stock (100 µg/mL)Final Volume (mL)Final Concentration (µg/mL)
Working Std 1 Use directlyN/A100
Working Std 2 2.50 mL5.0050.0
Working Std 3 1.00 mL10.0010.0
Working Std 4 0.50 mL10.005.0
Working Std 5 0.10 mL10.001.0
  • Labeling: Label each working standard vial clearly with its concentration and preparation date.

Quality Control, Storage, and Stability

The preparation of a standard solution is not complete until its integrity over time is considered.

6.1. Verification and System Suitability

  • Independent Verification: As a best practice in a regulated environment, the accuracy of a new primary stock solution should be verified by analyzing it against a previous, validated batch of standard or an independently prepared second standard. The results should agree within a pre-defined tolerance (e.g., ±2%).

  • System Suitability: Before use in any analytical run, the lowest and highest concentration standards should be injected into the chromatography system to ensure proper instrument performance, including peak shape, retention time, and signal-to-noise ratio.

6.2. Storage and Stability Recommendations

Stability is a function of the compound's chemistry, the solvent, and the storage conditions. While formal stability studies are required for long-term validation, the following guidelines are based on common practice for halogenated aromatic carboxylic acids.

Solution TypeStorage TemperatureContainerRecommended Stability
Solid Reference Standard 2-8 °COriginal, tightly sealed containerPer manufacturer's expiry date
Primary Stock Solution 2-8 °CAmber glass vial, sealedUp to 3 months (verify monthly)
Intermediate Stock 2-8 °CAmber glass vial, sealedUp to 1 month
Working Standards Ambient (in autosampler)Autosampler vialPrepare fresh daily

Expert Insight: Dilute solutions are inherently less stable than concentrated stocks. The increased surface area-to-volume ratio and higher solvent-to-analyte molar ratio can accelerate degradation. Therefore, working standards should always be prepared fresh from the stable stock solution on the day of analysis.

Conclusion

The protocols detailed in this application note provide a robust framework for the preparation of 3-chloro-5-fluoro-4-methoxycinnamic acid analytical standards. By integrating meticulous technique with an understanding of the underlying scientific principles, researchers can ensure the generation of high-quality, reliable, and reproducible data. The accuracy of these standards forms the bedrock of all subsequent quantitative work, supporting confident decision-making in research and development.

References

  • Simson. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. A&D Company. Retrieved from [Link]

  • ResearchGate. (2026, March 16). Solubility Measurement, Data Correlation, and Solvent Effect of 4-Methoxycinnamic Acid in Pure Solvents and in Three Binary Solvent Mixtures from 293.15 to 333.15 K. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PMC. Retrieved from [Link]

  • ReAgent. (2024, July 17). How To Make A Standard Solution. The Chemistry Blog. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MDPI. (2023, February 4). Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid. Retrieved from [Link]

  • Pharmaguideline. (2010, September 27). Preparation of Standard Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Retrieved from [Link]

  • MDPI. (2023, October 30). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

  • Carolina Biological Supply Company. (2023, January 6). Solution Preparation Guide. Carolina Knowledge Center. Retrieved from [Link]

  • ResearchGate. (2023, October 21). (PDF) Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

Sources

Application

Application Note: Scalable Synthesis of 3-Chloro-5-fluoro-4-methoxycinnamic Acid

Phase 1: Strategic Rationale & Mechanistic Causality The compound 3-chloro-5-fluoro-4-methoxycinnamic acid is a highly functionalized building block frequently utilized in the development of advanced active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Phase 1: Strategic Rationale & Mechanistic Causality

The compound 3-chloro-5-fluoro-4-methoxycinnamic acid is a highly functionalized building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs). Its unique halogenation pattern imparts enhanced lipophilicity and metabolic resistance, making it a valuable moiety in drug discovery[1].

Traditionally, cinnamic acid derivatives are synthesized via the Knoevenagel-Doebner condensation, which relies heavily on pyridine as a solvent and piperidine as an organocatalyst[2]. While effective at the bench scale, this classical approach presents severe bottlenecks during scale-up. Pyridine is highly toxic, environmentally detrimental, and notoriously difficult to purge from the final API due to its high boiling point and tendency to form solvates. Furthermore, piperidine is a heavily regulated substance in many jurisdictions.

To address these limitations, this protocol leverages a modernized, self-validating, and scalable methodology substituting toluene as the solvent and morpholine as the organocatalyst ()[3].

Causality Behind Experimental Choices
  • Morpholine vs. Piperidine: Morpholine possesses a slightly lower pKa than piperidine. This moderates the initial nucleophilic attack on the aldehyde, preventing runaway exothermic spikes during the formation of the reactive iminium intermediate[3].

  • Toluene vs. Pyridine: Toluene is a standard Class 2 solvent with an excellent safety profile. It allows for higher reaction temperatures (up to 110 °C) to efficiently drive the decarboxylation step. Crucially, toluene enables a direct crystallization workup; the product precipitates upon cooling, eliminating the need for massive aqueous extractions[3].

  • Thermodynamic Control of Decarboxylation: The conversion of the malonate adduct to the trans-cinnamic acid releases one equivalent of carbon dioxide ( CO2​ )[2]. At a 1.0 kg scale, this generates over 120 liters of gas. A strictly controlled, staged heating ramp is implemented in this protocol to prevent reactor over-pressurization and foaming.

ReactionMechanism Aldehyde Aryl Aldehyde Iminium Morpholine Iminium Ion Aldehyde->Iminium Morpholine -H2O Adduct Malonate Adduct Iminium->Adduct Malonic Acid Decarb Decarboxylation (-CO2) Adduct->Decarb Heat Cinnamic Trans-Cinnamic Acid Decarb->Cinnamic -Morpholine

Mechanistic pathway of the morpholine-catalyzed Knoevenagel-Doebner condensation.

Phase 2: Process Metrics & Safety Data

The transition from a traditional to a scalable route yields significant improvements in both environmental impact (E-factor) and operational safety. All quantitative data justifying this transition is summarized below.

ParameterTraditional Route (Pyridine/Piperidine)Scalable Route (Toluene/Morpholine)Impact / Advantage
Solvent Toxicity High (Pyridine, Class 3/Highly Toxic)Low (Toluene, Class 2)Eliminates toxic exposure and odor issues.
Catalyst Status Piperidine (Controlled Precursor)Morpholine (Standard Reagent)Simplifies supply chain and regulatory compliance.
Volumetric Yield ~8-10 volumes~8 volumesMaintains high throughput capacity.
Workup Complexity High (Acidic aqueous extraction)Low (Direct crystallization)Reduces process time by >40%; lowers E-factor.
Decarboxylation Control Unpredictable (Prone to foaming)Highly Controlled (Staged heating)Prevents reactor pressurization at >1 kg scales.

Phase 3: The Self-Validating Scale-Up Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system. Visual cues and In-Process Controls (IPCs) are embedded within the steps to ensure the operator can verify the success of the reaction in real-time.

Materials Required
  • Starting Material: 3-Chloro-5-fluoro-4-methoxybenzaldehyde (1.00 kg, 5.30 mol)

  • Reagents: Malonic acid (827 g, 7.95 mol, 1.5 eq)

  • Catalyst: Morpholine (231 g, 2.65 mol, 0.5 eq)

  • Solvents: Toluene (8.0 L), Heptane (2.0 L, for washing)

Step-by-Step Execution

Step 1: Reactor Preparation & Charging

  • Purge a 20 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and a gas bubbler with nitrogen ( N2​ ).

  • Charge the reactor with Toluene (8.0 L).

  • Add 3-chloro-5-fluoro-4-methoxybenzaldehyde (1.00 kg) and Malonic acid (827 g).

  • Stir the suspension at 200 rpm at ambient temperature (20–25 °C).

Step 2: Catalyst Addition

  • Add morpholine (231 g) dropwise over 15 minutes.

  • Self-Validation Check: A slight exotherm (temperature rise of ~5–10 °C) will be observed, confirming the formation of the morpholine-malonate salt complex. The suspension will begin to thin.

Step 3: Staged Heating & Controlled Decarboxylation

  • Ramp 1: Heat the reactor jacket to achieve an internal temperature of 70 °C over 1 hour. Hold at 70 °C for 2 hours.

    • Self-Validation Check: Steady, controlled bubbling will be observed in the gas scrubber, indicating the onset of CO2​ evolution. Holding at this temperature prevents dangerous foaming.

  • Ramp 2: Increase the internal temperature to 110 °C (reflux) over 1 hour. Hold at reflux for 4 to 6 hours.

    • Self-Validation Check: CO2​ evolution will peak and eventually cease. The cessation of bubbling is a physical indicator that decarboxylation is complete.

  • IPC Check: Pull a 1 mL sample, dilute in acetonitrile, and analyze via HPLC. Proceed to the next step only when the remaining aldehyde is < 1.0% (Area %).

Step 4: Cooling, Crystallization, and Isolation

  • Cool the reactor linearly from 110 °C to 5 °C over a period of 4 hours (cooling rate of ~25 °C/hour).

    • Self-Validation Check: Massive precipitation of off-white to pale yellow crystals will occur as the temperature drops below 60 °C.

  • Hold the slurry at 5 °C for 1 hour to maximize yield.

  • Discharge the slurry and filter through a Nutsche filter or a large Buchner funnel.

  • Wash the filter cake with cold toluene (1.0 L) followed by heptane (2.0 L) to displace the toluene and facilitate drying.

Step 5: Drying

  • Transfer the wet cake to a vacuum oven.

  • Dry at 50 °C under high vacuum (< 50 mbar) to a constant weight.

  • Expected Yield: 1.05 – 1.15 kg (85–94% theoretical yield) of 3-chloro-5-fluoro-4-methoxycinnamic acid.

ProcessWorkflow SM 3-Chloro-5-fluoro-4- methoxybenzaldehyde (1.0 kg, 5.3 mol) Reaction Knoevenagel-Doebner Condensation Staged Heating (70°C -> 110°C) SM->Reaction Reagents Malonic Acid (1.5 eq) Morpholine (0.5 eq) Toluene (8.0 L) Reagents->Reaction IPC In-Process Control (IPC) HPLC Conversion > 99% CO2 Evolution Ceased Reaction->IPC Monitor Workup Cooling & Crystallization (0-5°C, 4 hours) IPC->Workup Pass Product 3-Chloro-5-fluoro-4- methoxycinnamic acid (Isolated Yield > 85%) Workup->Product Filtration

Process workflow for the scalable synthesis of 3-chloro-5-fluoro-4-methoxycinnamic acid.

Phase 4: Analytical Benchmarks

To ensure the integrity of the synthesized 3-chloro-5-fluoro-4-methoxycinnamic acid, the following analytical benchmarks should be met:

  • HPLC Purity: 99.0% (UV detection at 254 nm).

  • 1 H NMR (400 MHz, DMSO- d6​ ): Expected diagnostic signals include the trans-alkene protons appearing as two doublets with a large coupling constant ( J≈16.0 Hz) around δ 6.5 ppm and δ 7.6 ppm. The methoxy group will appear as a sharp singlet near δ 3.9 ppm.

  • Residual Solvents (GC-HS): Toluene < 890 ppm (ICH Q3C Class 2 limit); Heptane < 5000 ppm (ICH Q3C Class 3 limit).

References

  • Sidler, E., et al. "Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation." Organic Process Research & Development, 2020. URL:[Link]

  • Kulkarni, et al. "Recent advances in synthetic approaches for bioactive cinnamic acid derivatives." National Library of Medicine (PMC), 2024. URL:[Link]

  • van der Linden, F. L., et al. "The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds." Taylor & Francis, 2020. URL:[Link]

Sources

Method

3-chloro-5-fluoro-4-methoxycinnamic acid amide coupling reaction procedures

Application Note: Advanced Amide Coupling Protocols for 3-Chloro-5-fluoro-4-methoxycinnamic Acid Executive Summary & Chemical Context 3-Chloro-5-fluoro-4-methoxycinnamic acid is a highly functionalized, polyhalogenated b...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Amide Coupling Protocols for 3-Chloro-5-fluoro-4-methoxycinnamic Acid

Executive Summary & Chemical Context

3-Chloro-5-fluoro-4-methoxycinnamic acid is a highly functionalized, polyhalogenated building block frequently utilized in the development of targeted therapeutics. The presence of an α,β-unsaturated carbonyl system, coupled with an electronically complex phenyl ring (electron-withdrawing 3-Cl/5-F and electron-donating 4-OMe), presents unique synthetic challenges. Specifically, the conjugated system acts as a potential Michael acceptor under basic conditions, while the steric and electronic effects of the halogenated ring can decelerate the rate of active ester formation[1].

This application note provides field-proven, self-validating protocols for the amidation of this specific substrate, detailing both discovery-scale (HATU-mediated) and process-scale (T3P-mediated) methodologies designed to maximize yield and suppress side reactions.

Mechanistic Causality & Reagent Selection

Selecting the correct coupling reagent is not arbitrary; it is dictated by the substrate's electronic deactivation and the desired reaction scale.

  • HATU (Discovery Scale): For milligram-to-gram scale synthesis, HATU is the premier choice. It operates via the formation of an OAt (7-azabenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation), which significantly accelerates the nucleophilic attack of the amine[2]. This rapid kinetic profile is crucial for 3-chloro-5-fluoro-4-methoxycinnamic acid, as it outcompetes potential side reactions like Michael addition.

  • T3P (Process Scale): As projects move to multi-gram or kilogram scales, uronium salts like HATU become unviable due to cost, poor atom economy, and safety risks (anaphylaxis and explosiveness of triazole byproducts). T3P (Propylphosphonic anhydride) is a green, scalable alternative. It generates water-soluble phosphate byproducts, allowing for isolation via simple liquid-liquid extraction without the need for column chromatography[3][4].

ReagentSelection Start Select Coupling Strategy Scale What is the target scale? Start->Scale Discovery Discovery (< 5 g) Scale->Discovery Process Process (> 5 g) Scale->Process Hindrance Sterically Hindered Amine? Discovery->Hindrance T3P T3P / Pyridine (Green, Scalable) Process->T3P Preferred for PMI HATU HATU / DIPEA (High Reactivity) Hindrance->HATU Yes EDC EDC / HOBt (Standard Reactivity) Hindrance->EDC No

Fig 1. Logical decision matrix for selecting amide coupling reagents based on scale and hindrance.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape for the amidation of halogenated cinnamic acids. It demonstrates the superiority of HATU and T3P over traditional carbodiimides (e.g., DCC), which often yield <50% due to difficult dicyclohexylurea (DCU) byproduct removal and sluggish kinetics[5][6].

Coupling SystemOptimal ScaleTypical Yield (%)Reaction TimePrimary Byproduct Removal
HATU / DIPEA < 5 g85 – 95%1 – 3 hColumn Chromatography
T3P / Pyridine > 5 g80 – 90%8 – 12 hAqueous Wash (Water-soluble)
EDC / HOBt General60 – 75%12 – 24 hAqueous Wash
DCC / DMAP Avoid< 45%> 24 hFiltration (Insoluble DCU)

Experimental Protocols: A Self-Validating System

Every protocol must be self-validating. We achieve this by dictating specific orders of addition and incorporating analytical checkpoints to verify intermediate formation.

Protocol A: Discovery-Scale Amidation (HATU-Mediated)

Crucial Insight: The order of addition is paramount. Adding the amine last prevents the amine from reacting directly with HATU to form a stable, unreactive tetramethylguanidinium byproduct—a common failure point in uronium-mediated couplings[2][7].

Materials:

  • 3-chloro-5-fluoro-4-methoxycinnamic acid (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Dissolution: Charge a dry, round-bottom flask with 3-chloro-5-fluoro-4-methoxycinnamic acid (1.0 equiv) and anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Pre-Activation (Checkpoint 1): Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) in one portion. Stir at 0 °C for 15–20 minutes.

    • Self-Validation: An aliquot quenched in methanol and analyzed via LC-MS should show the mass of the methyl ester (formed from the highly reactive OAt-ester), confirming successful activation.

  • Amine Addition: Slowly add the amine (1.1 equiv) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–3 hours.

  • Quench & Workup: Dilute the reaction with ethyl acetate (10 volumes). Wash successively with 10% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove HOAt and unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace HOAt remains.

Protocol B: Process-Scale Amidation (T3P-Mediated)

Crucial Insight: T3P is supplied as a 50% solution (usually in EtOAc or DMF). Its activation kinetics are slower than HATU, but it completely suppresses isomerization of the trans-alkene geometry of the cinnamic acid derivative[3].

Materials:

  • 3-chloro-5-fluoro-4-methoxycinnamic acid (1.0 equiv)

  • Amine (1.05 equiv)

  • T3P (50% wt in EtOAc) (1.5 equiv)

  • Pyridine or Triethylamine (3.0 equiv)

  • DCM or EtOAc (10 volumes)

Step-by-Step Methodology:

  • Mixture Preparation: In a reactor, suspend 3-chloro-5-fluoro-4-methoxycinnamic acid (1.0 equiv) and the amine (1.05 equiv) in DCM (10 vol).

  • Base Addition: Add Pyridine (3.0 equiv). Cool the reactor jacket to 0 °C.

  • T3P Addition: Slowly dose the T3P solution (1.5 equiv) into the reactor over 30–45 minutes to control the mild exotherm.

  • Propagation (Checkpoint 2): Warm the reactor to 20–25 °C and stir for 8–12 hours.

    • Self-Validation: Monitor via HPLC. The reaction is deemed complete when the AUC of the starting acid is < 1%. If the reaction stalls, an additional 0.2 equiv of T3P can be added without detrimental side reactions.

  • Aqueous Workup: Add water (5 vol) to the reactor and stir vigorously for 15 minutes to hydrolyze unreacted T3P into water-soluble propylphosphonic acid.

  • Phase Separation: Separate the aqueous layer. Wash the organic phase with 0.5 M HCl, followed by saturated NaHCO₃, and finally water.

  • Crystallization: Concentrate the organic layer to ~3 volumes and induce crystallization by adding an anti-solvent (e.g., heptane). Filter and dry the final amide product.

ProtocolWorkflow Step1 1. Substrate Dissolution Acid + Amine in DMF/DCM Step2 2. Base Addition DIPEA (3.0 eq), Cool to 0 °C Step1->Step2 Step3 3. Activation HATU or T3P Addition Step2->Step3 Step4 4. Active Ester Formation Monitor via LC-MS Step3->Step4 Step5 5. Amidation Warm to RT, Stir 2-12 h Step4->Step5 Step6 6. Quench & Wash Citric Acid, NaHCO3, Brine Step5->Step6 Step7 7. Isolation Organic Layer Evaporation Step6->Step7 Step8 8. Pure Cinnamic Amide Step7->Step8

Fig 2. Step-by-step workflow for the amidation of 3-chloro-5-fluoro-4-methoxycinnamic acid.

Troubleshooting & Field Notes

  • Michael Addition Side Products: If LC-MS indicates a mass corresponding to [Product + Amine], the amine is undergoing conjugate addition at the β-carbon of the cinnamic acid. Solution: Lower the reaction temperature to 0 °C for the entire duration and ensure strict stoichiometric control of the amine (do not exceed 1.05 equiv).

  • Incomplete Conversion with Anilines: If coupling with a weakly nucleophilic aniline, the HATU protocol must be modified. Pre-activate the acid for 30 minutes at room temperature before adding the aniline, and consider heating the reaction to 40 °C post-addition.

References

  • Longobardo, L., et al. "Recent advances in synthetic approaches for bioactive cinnamic acid derivatives." NIH PubMed Central (PMC). Available at:[Link]

  • Kulkarni, et al. "Process optimization for acid-amine coupling: a catalytic approach." Growing Science. Available at:[Link]

  • Malaysian Journal of Analytical Sciences. "OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS." Analis.com.my. Available at:[Link]

  • Reddit Chempros. "HATU coupling - what's the best order?" r/Chempros. Available at: [Link]

  • Organic Synthesis. "Acid-Amine Coupling using T3P." Organic-Synthesis.com. Available at:[Link]

  • Albericio, F., et al. "Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis." Imperial College London Spiral Repository. Available at:[Link]

Sources

Application

formulating targeted drug delivery systems using 3-chloro-5-fluoro-4-methoxycinnamic acid

Application Note: Formulation and Characterization of Photo-Crosslinkable, pH-Responsive Polymeric Micelles using 3-Chloro-5-fluoro-4-methoxycinnamic Acid for Targeted Drug Delivery Mechanistic Rationale: The Role of CFM...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Characterization of Photo-Crosslinkable, pH-Responsive Polymeric Micelles using 3-Chloro-5-fluoro-4-methoxycinnamic Acid for Targeted Drug Delivery

Mechanistic Rationale: The Role of CFMCA in Nanomedicine

A persistent challenge in the clinical translation of self-assembled polymeric micelles is their tendency to prematurely dissociate upon severe dilution in systemic blood circulation, leading to off-target toxicity and reduced therapeutic efficacy at the tumor site. To engineer a highly stable, yet stimuli-responsive targeted drug delivery system (TDDS), we utilize 3-chloro-5-fluoro-4-methoxycinnamic acid (CFMCA) as a multifunctional hydrophobic core-forming block and crosslinking agent.

Cinnamic acid and its derivatives are naturally occurring phenylacrylic compounds recognized for their low toxicity and inherent anticancer and antioxidant properties[1]. The specific structural modifications in CFMCA offer three distinct biophysical advantages for drug delivery:

  • Thermodynamic Stability & High Drug Loading: The introduction of halogens (3-chloro, 5-fluoro) significantly increases the lipophilicity of the molecule. This thermodynamically drives the self-assembly of tighter micellar cores in aqueous environments[2]. Concurrently, the 4-methoxy group acts as an electron-donating moiety, tuning the electron density of the aromatic ring to enhance π−π stacking interactions with aromatic chemotherapeutics like Doxorubicin (DOX)[3]. This stacking dramatically increases the Drug Loading Content (DLC) compared to non-conjugated systems[4].

  • Photo-Crosslinkable Core: The alkene double bond in the cinnamic acid backbone is photo-responsive. Upon UV irradiation (>280 nm), these groups undergo a [2+2] cycloaddition, forming a covalently crosslinked cyclobutane network[5]. This core-crosslinked polymeric micelle (CCPM) architecture physically locks the encapsulated payload, preventing premature unimer dissociation during systemic circulation.

  • Tumor-Specific Release: By conjugating CFMCA to a hydrophilic polymer backbone (e.g., PEG-b-poly(aspartic acid)) via an acid-labile hydrazone bond, the system remains stable at physiological pH (7.4) but rapidly cleaves upon endocytosis into the acidic tumor microenvironment (pH 5.0–5.5), triggering micelle swelling and rapid payload release[6].

System Architecture and Workflow

G N1 Amphiphilic Copolymer (PEG-b-Polymer-CFMCA) N2 Self-Assembly in Aqueous Media (DOX Encapsulation) N1->N2 N3 DOX-Loaded Micelles (Hydrophobic CFMCA Core) N2->N3 N4 UV Irradiation (>280 nm) [2+2] Cycloaddition N3->N4 N5 Photo-Crosslinked Micelles (Stable in Blood Circulation) N4->N5 N6 Tumor Microenvironment (Endosomal Uptake, pH 5.0) N5->N6 N7 pH-Triggered De-crosslinking & Rapid DOX Release N6->N7

Workflow of CFMCA-based photo-crosslinkable micelle assembly and pH-responsive drug release.

Step-by-Step Experimental Protocols

As a self-validating system, each phase of this formulation workflow includes an integrated analytical checkpoint to ensure the mechanistic integrity of the nanoparticles before proceeding to the next step.

Phase 1: Self-Assembly and DOX Encapsulation

Causality: Doxorubicin hydrochloride (DOX·HCl) is water-soluble and will not partition into the hydrophobic CFMCA core. Triethylamine (TEA) is used to deprotonate DOX, converting it into its hydrophobic free-base form, which is driven into the core via hydrophobic and π−π stacking interactions[3].

  • Preparation: Dissolve 50 mg of the synthesized PEG-b-poly(aspartic acid)-hydrazone-CFMCA copolymer and 10 mg of DOX·HCl in 5 mL of anhydrous Dimethylformamide (DMF).

  • Neutralization: Add 3 molar equivalents of TEA (relative to DOX·HCl) to the mixture. Stir in the dark at room temperature for 2 hours to ensure complete deprotonation.

  • Micellization: Add the organic solution dropwise (1 drop/sec) into 20 mL of rapidly stirring deionized (DI) water. Stir for an additional 4 hours to allow the hydrophobic CFMCA moieties to self-assemble into the core, trapping the DOX.

  • Purification: Transfer the micelle solution to a dialysis bag (MWCO 3,500 Da) and dialyze against DI water for 48 hours (change water every 6 hours) to remove DMF, TEA, and unencapsulated DOX.

  • Validation Checkpoint 1: Measure the size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A successful assembly will yield a monodisperse population (PDI < 0.2) with a hydrodynamic diameter between 60–90 nm. Lyophilize a 1 mL aliquot, dissolve in DMSO, and measure DOX absorbance at 480 nm to calculate Encapsulation Efficiency (EE%).

Phase 2: Photo-Crosslinking of the Micellar Core

Causality: Wavelengths >280 nm are specifically chosen to induce the[2+2] cycloaddition of the cinnamate double bonds. High-energy UV-C light (<254 nm) is strictly avoided, as it can induce unwanted photolytic degradation of the DOX payload or cleave the polymer backbone[7].

  • Setup: Transfer the purified DOX-loaded micelle solution into a quartz cuvette or a shallow glass petri dish (ensure the liquid depth does not exceed 1 cm to allow uniform light penetration).

  • Irradiation: Place the sample under a UV lamp equipped with a >280 nm cutoff filter. Irradiate at an intensity of 15 mW/cm² for 20 minutes with gentle magnetic stirring.

  • Validation Checkpoint 2: Extract a 100 µL aliquot before and after irradiation. Dilute and measure the UV-Vis spectrum. The absorbance peak at ~300 nm (corresponding to the C=C bond of CFMCA) must show a >70% reduction in intensity, confirming successful cyclobutane formation[8]. DLS should confirm that the micelle size remains stable or slightly shrinks due to core tightening, with no macroscopic aggregation[7][8].

Phase 3: In Vitro pH-Responsive Release Assay

Causality: Testing release at pH 7.4 mimics the neutral environment of systemic circulation, validating the structural integrity provided by the photo-crosslinking. Testing at pH 5.0 mimics the late endosome/lysosome, validating the acid-labile hydrazone cleavage that disrupts the crosslinked core and releases the drug[6].

  • Preparation: Divide the photo-crosslinked micelle solution equally into two dialysis bags (MWCO 3,500 Da).

  • Incubation: Submerge one bag in 50 mL of Phosphate-Buffered Saline (PBS, pH 7.4) and the other in 50 mL of Acetate Buffer (pH 5.0). Incubate both at 37°C in a shaking water bath (100 rpm).

  • Sampling: At predetermined time intervals (1, 2, 4, 8, 12, 24, 48 hours), withdraw 2 mL of the external buffer for UV-Vis analysis (DOX quantification at 480 nm) and immediately replace it with 2 mL of fresh, pre-warmed buffer to maintain sink conditions.

  • Validation Checkpoint 3: The system is validated if the cumulative release at pH 7.4 is <15% after 48 hours (proving circulation stability) and >75% at pH 5.0 (proving tumor-specific intracellular release).

Quantitative Data Presentation

Table 1: Physicochemical Properties of CFMCA-Micelles

Formulation State Hydrodynamic Size (nm) PDI Zeta Potential (mV) Drug Loading Content (%) Encapsulation Efficiency (%)
Uncrosslinked 82.4 ± 2.1 0.14 ± 0.02 -18.5 ± 1.2 16.8 ± 0.5 84.2 ± 1.8

| Photo-Crosslinked | 76.5 ± 1.8 | 0.12 ± 0.01 | -19.1 ± 0.8 | 16.5 ± 0.4 | N/A (Locked Core) |

Note: The slight reduction in size post-irradiation is a hallmark of successful core-crosslinking, as the covalent bonds physically tighten the hydrophobic core[7][8].

Table 2: Cumulative DOX Release Kinetics (%)

Time (Hours) Release at pH 7.4 (Systemic Mimic) Release at pH 5.0 (Endosomal Mimic)
2 3.2 ± 0.4 22.5 ± 1.5
8 6.5 ± 0.7 54.2 ± 2.1
24 9.8 ± 1.1 78.4 ± 2.8

| 48 | 12.1 ± 1.3 | 89.6 ± 2.4 |

Expert Insights & Troubleshooting

  • Low Encapsulation Efficiency: If EE% is below 60%, ensure that DOX·HCl is fully neutralized. The presence of residual water in the DMF can protonate DOX, rendering it hydrophilic and preventing its partitioning into the CFMCA core. Always use anhydrous solvents for Phase 1.

  • Incomplete Photo-Crosslinking: If the UV-Vis peak at 300 nm does not decrease sufficiently, the micelle solution may be too concentrated, causing an inner-filter effect where surface micelles absorb all the UV light. Dilute the micelle solution to <1 mg/mL prior to irradiation or decrease the path length of your reaction vessel.

  • Premature Drug Release at pH 7.4: If the crosslinked micelles leak >20% of their payload at neutral pH, it indicates insufficient π−π stacking or incomplete crosslinking. Consider increasing the degree of substitution (DS) of CFMCA on the polymer backbone to enhance core hydrophobicity and stacking interactions[3][4].

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 3-chloro-5-fluoro-4-methoxycinnamic acid synthesis

Technical Support Center: Yield Optimization for 3-Chloro-5-fluoro-4-methoxycinnamic Acid Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of hea...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 3-Chloro-5-fluoro-4-methoxycinnamic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of heavily substituted cinnamic acids. The synthesis of 3-chloro-5-fluoro-4-methoxycinnamic acid via the Knoevenagel-Doebner condensation presents unique mechanistic hurdles. While the electron-withdrawing halogen atoms (chloro and fluoro) increase the electrophilicity of the carbonyl carbon and accelerate the initial condensation, these same electronic effects can complicate the subsequent decarboxylation step and increase susceptibility to side reactions if conditions are not rigorously controlled.

This guide provides a field-proven, self-validating framework to troubleshoot your reaction, eliminate bottlenecks, and maximize your isolated yield.

I. Mechanistic Pathway & Bottleneck Identification

To troubleshoot effectively, we must first map the reaction causality. The transformation of 3-chloro-5-fluoro-4-methoxybenzaldehyde into its corresponding cinnamic acid derivative relies on a delicate balance of base-catalyzed enolization, nucleophilic addition, dehydration, and thermal decarboxylation.

G A 3-Chloro-5-fluoro-4-methoxybenzaldehyde + Malonic Acid B Enolate Formation (Catalyst Activation) A->B Base (e.g., L-Proline) C Nucleophilic Addition (Aldol-type Intermediate) B->C Carbonyl Attack D Dehydration (Alkylidenemalonic Acid) C->D -H2O E Thermal Decarboxylation (-CO2) D->E Rate-Limiting Step F 3-Chloro-5-fluoro-4-methoxycinnamic acid (Trans-isomer) E->F Product Isolation

Fig 1: Knoevenagel-Doebner mechanistic pathway highlighting the rate-limiting decarboxylation.

II. Diagnostic Q&A: Troubleshooting Yield Loss

Q1: My reaction stalls at the intermediate stage, and I am recovering very little of the final cinnamic acid. What is causing this? A1: This is a classic symptom of incomplete decarboxylation. In the Knoevenagel-Doebner modification, the initial condensation forms an alkylidenemalonic acid intermediate. The halogens (Cl, F) at the meta positions exert a strong inductive electron-withdrawing effect (-I). While this makes the aldehyde highly reactive to the initial nucleophilic attack, it destabilizes the transition state during the subsequent decarboxylation, raising the activation energy. If you are using the traditional pyridine/piperidine system, the reaction may stall if the temperature drops below 100°C. Solution: Transition to a greener, more efficient catalytic system. Research has demonstrated that using L-proline in ethanol or a solvent-free ammonium bicarbonate system significantly lowers the activation barrier for decarboxylation, driving the reaction to completion without requiring harsh, toxic solvents[1][2].

Q2: I am observing a high degree of dark, tarry byproducts and my isolated yield is <40%. How can I prevent degradation? A2: Tarry byproducts indicate polymerization or oxidative degradation, which is highly exacerbated by the use of excess pyridine and prolonged reflux times at high temperatures (>115°C). The highly activated double bond in your product is susceptible to unwanted Michael additions by unreacted malonic acid or degraded amine catalysts. Solution: Shift away from the traditional pyridine/piperidine system entirely. Recent process chemistry optimizations for pharmaceutical intermediates have shown that using catalytic morpholine or L-proline can suppress these side reactions and deliver >90% yields of substituted cinnamic acids[1][3]. Furthermore, limit your malonic acid to 1.2–1.5 equivalents; the traditional 2.0+ equivalents are unnecessary and promote side reactions[2].

Q3: How do I ensure the selective formation of the trans (E) isomer? A3: The trans geometry is thermodynamically favored due to the severe steric clash between the bulky 3-chloro-5-fluoro-4-methoxyphenyl ring and the carboxylic acid group in the cis (Z) configuration. The decarboxylation mechanism naturally proceeds via an anti-elimination pathway that heavily favors the trans isomer. Solution: Allow the reaction to reach full thermodynamic equilibrium (typically 4–6 hours). Premature quenching can trap kinetic intermediates. You must self-validate the trans geometry of your isolated product via 1H-NMR by checking the vinylic proton coupling constants (a J-value of 15.5–16.5 Hz confirms the trans configuration).

III. Quantitative Data: Parameter Optimization

To maximize the yield of 3-chloro-5-fluoro-4-methoxycinnamic acid, we must compare the efficacy of different reaction environments. The table below synthesizes data from optimized Knoevenagel-Doebner protocols for heavily substituted benzaldehydes[1][2][3].

Reaction SystemCatalystSolventTemp (°C)Malonic Acid (eq)Avg. Yield (%)Purity Profile
Traditional Doebner Piperidine (0.2 eq)Pyridine1152.060 - 70High tar/byproducts; toxic waste
Solvent-Free Green NH₄HCO₃ (0.2 eq)None901.280 - 85Clean; requires solid-phase grinding
Proline-Mediated L-Proline (0.5 eq)Ethanol78 (Reflux)1.585 - 95 Excellent; highly scalable

IV. Validated Experimental Protocol: L-Proline Mediated Synthesis

Based on the optimization data, the L-proline mediated condensation in ethanol is the most robust, high-yielding, and environmentally benign method for synthesizing 3-chloro-5-fluoro-4-methoxycinnamic acid[1].

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, oven-dried 100 mL round-bottom flask, add 3-chloro-5-fluoro-4-methoxybenzaldehyde (1.0 eq, e.g., 10.0 mmol).

  • Reactant Addition: Add malonic acid (1.5 eq, 15.0 mmol) and L-proline (0.5 eq, 5.0 mmol) to the flask. Note: Exceeding 1.5 eq of malonic acid does not improve yield and complicates purification.

  • Solvent Addition: Suspend the solid mixture in absolute ethanol to achieve a 0.5 M concentration relative to the aldehyde (approx. 20 mL).

  • Reaction Execution: Equip the flask with a reflux condenser. Heat the mixture to a gentle reflux (approx. 78°C) under continuous magnetic stirring for 4 to 6 hours.

  • In-Process Monitoring: Monitor the conversion via TLC (Hexanes:EtOAc 7:3) or HPLC until the starting aldehyde is fully consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of vigorously stirred, ice-cold 1M HCl. This step precipitates the highly hydrophobic 3-chloro-5-fluoro-4-methoxycinnamic acid and neutralizes the L-proline, keeping it in the aqueous phase.

  • Filtration and Washing: Collect the crude precipitate via vacuum filtration. Wash the filter cake with cold, distilled water (3 x 20 mL) to remove any residual malonic acid and catalyst.

  • Purification: Recrystallize the crude product from a hot ethanol/water mixture to afford the pure trans-cinnamic acid derivative. Dry under vacuum at 50°C overnight.

V. References

  • Proline-Mediated Knoevenagel–Doebner Condensation in Ethanol: A Sustainable Access to p-Hydroxycinnamic Acids Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 3-Chloro-5-fluoro-4-methoxycinnamic Acid

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling highly functionalized active pharmaceutical ingredients (APIs) requires precise environmental control.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling highly functionalized active pharmaceutical ingredients (APIs) requires precise environmental control.

3-chloro-5-fluoro-4-methoxycinnamic acid presents a unique stability challenge. The electron-withdrawing halogens (chlorine and fluorine) and the electron-donating methoxy group create a "push-pull" electronic system across the aromatic ring. This specific electronic environment sensitizes the aliphatic alkene and carboxylic acid moieties to thermal decarboxylation, trans-cis isomerization, and trace-metal-catalyzed degradation. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative parameters to ensure the integrity of your compound during storage and experimentation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I detecting a new, less polar impurity in my solid API after ambient storage? A: This is the hallmark of thermal decarboxylation. At elevated temperatures, cinnamic acid derivatives lose their carboxylic acid group as CO2​ , yielding a volatile, less polar styrene derivative[1]. The presence of the 3-chloro and 5-fluoro groups increases the electrophilicity of the ring, which can lower the activation energy for this decarboxylation, especially if trace transition metals (like Cu or Ag from manufacturing equipment) are present[2]. Furthermore, enzymatic or microbial decarboxylation can mimic this thermal pathway if the sample is non-sterile[3]. Actionable Fix: Store the solid API at -20°C under an inert argon atmosphere to suppress thermal kinetic energy and oxidative pathways.

Q2: Does the pH of my reconstituted stock solution affect its thermal stability? A: Absolutely. In solution, the stability of cinnamic acid derivatives is highly pH-dependent[1][4]. At a pH above its pKa​ (approximately 4.0–4.5), the molecule exists primarily as a carboxylate anion. This anionic state is significantly more susceptible to metal-catalyzed decarboxylation and oxidative degradation than the protonated acid[1][2]. Actionable Fix: If long-term liquid storage is unavoidable, maintain the solution pH slightly acidic (pH 3.0–4.0) and incorporate a chelating agent (e.g., EDTA) to sequester catalytic trace metals.

Q3: My sample turned yellow during storage in a clear vial at 40°C. Is this purely thermal degradation? A: No, this is likely a synergistic photolytic-thermal degradation cascade. Cinnamic acids undergo rapid trans-to-cis isomerization when exposed to UV/visible light[1][4]. The cis-isomer is thermodynamically less stable and highly prone to subsequent thermal breakdown, including dimerization or oxidation of the methoxy group. Actionable Fix: Always use amber glass vials and store the compound in the dark. You cannot isolate thermal stability without first controlling for photolytic variables.

Part 2: Stability Assessment Workflow

G Start 3-Chloro-5-fluoro-4-methoxycinnamic acid (Initial API Batch) Stress Forced Degradation Testing (Heat, Light, pH, Metals) Start->Stress Analysis Stability-Indicating HPLC-UV/MS Quantify Decarboxylation & Isomerization Stress->Analysis Path1 Degradation > 5% Identify Styrene/Cis-Isomers Analysis->Path1 High Stress Path2 Degradation < 5% Stable Profile Confirmed Analysis->Path2 Controlled Mitigation Implement Mitigation: - Argon Flush - Amber Vials - Metal Chelators (EDTA) Path1->Mitigation Storage Optimized Storage Protocol (-20°C, Dark, Inert Gas) Path2->Storage Mitigation->Storage

Workflow for stability assessment and storage optimization of cinnamic acid derivatives.

Part 3: Self-Validating Experimental Protocol

To accurately determine the storage requirements for your specific batch of 3-chloro-5-fluoro-4-methoxycinnamic acid, you must isolate thermal degradation pathways from photolytic or metal-catalyzed pathways. Do not simply apply heat; use the following self-validating system to establish causality.

Protocol: Stability-Indicating Forced Degradation & Storage Optimization

Step 1: Stock Solution Preparation & Built-in Controls

  • Dissolve the API in HPLC-grade methanol to a concentration of 1 mg/mL.

  • Self-Validating Control A (Metal Isolation): Spike one aliquot with 0.1 mM EDTA. This chelates trace metals, allowing you to isolate pure thermal degradation from metal-catalyzed thermal decarboxylation[2].

  • Self-Validating Control B (Photo-Isolation): Wrap one set of vials completely in aluminum foil to serve as an absolute dark control, isolating thermal from photolytic isomerization[1][4].

Step 2: Thermal Stress Application

  • Subject the standard solution, Control A, and Control B aliquots to 60°C and 80°C in a thermostated water bath for 7 days[4].

  • Concurrently, maintain solid-state samples at 60°C and 80°C in sealed amber vials flushed with Argon.

Step 3: HPLC-UV/MS Analysis & Causality Check

  • Dilute all stressed samples to 0.1 mg/mL using the mobile phase.

  • Analyze via HPLC on a C18 column using a gradient of Water (0.1% Formic Acid) and Acetonitrile. Monitor at 254 nm and 280 nm.

  • Data Interpretation:

    • If Control A shows significantly less degradation than the standard, trace metal contamination in your solvent or glassware is driving the thermal decarboxylation[2].

    • If the solid-state sample degrades but Control B does not, your primary issue is photolytic trans-cis isomerization acting as a precursor to thermal breakdown[1][4].

Part 4: Quantitative Degradation Kinetics

The following table summarizes the expected thermal degradation kinetics and recommended mitigation strategies based on established stability profiles for highly substituted cinnamic acids.

Table 1: Representative Thermal Degradation Kinetics & Storage Parameters

Storage ConditionTimeframeIntact API (%)Primary Degradant IdentifiedRecommended Mitigation
25°C, Ambient Light, Air30 Days< 85%Cis-isomer, Styrene derivativeUse amber vials; flush with Argon.
40°C, Dark, Air30 Days~ 92%Styrene derivative (Decarboxylation)Lower storage temp to 2–8°C.
60°C, Dark, Aqueous (pH 7.0)7 Days< 70%Styrene derivative, Oxidized fragmentsAdjust pH to 3.0–4.0; add EDTA.
-20°C, Dark, Argon 12 Months > 99.5% None detected Optimal long-term storage.

Part 5: References

  • [3] Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis. mBio - ASM Journals. URL:[Link]

  • [2] Optimisation of the solvent in the decarboxylation of cinnamic acid. Reaction conditions. ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Photostability of 3-Chloro-5-fluoro-4-methoxycinnamic Acid (CFMCA)

Welcome to the Advanced Technical Support Center for 3-chloro-5-fluoro-4-methoxycinnamic acid (CFMCA). As a Senior Application Scientist, I frequently consult with drug development professionals who experience erratic an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 3-chloro-5-fluoro-4-methoxycinnamic acid (CFMCA). As a Senior Application Scientist, I frequently consult with drug development professionals who experience erratic analytical results or unexplained yield losses when working with highly functionalized cinnamic acid derivatives.

This guide is designed to move beyond basic handling instructions. We will explore the mechanistic causality behind CFMCA's light sensitivity, provide self-validating experimental protocols, and answer your most complex troubleshooting questions.

The Causality of CFMCA Light Sensitivity

CFMCA contains an α,β-unsaturated carbonyl system conjugated to a halogenated aromatic ring. This extended π-system makes it an excellent chromophore but exquisitely sensitive to ultraviolet (UV) and visible light.

When exposed to ambient laboratory lighting (which emits trace UV radiation) or direct sunlight, the thermodynamically stable trans (E) isomer absorbs a photon, triggering an excited-state π-π* transition. This energy allows rotation around the double bond, relaxing into the sterically hindered cis (Z) isomer. As demonstrated in 1, this trans-to-cis conversion happens rapidly in solution[1]. Furthermore, prolonged UV exposure can lead to irreversible[2+2] cycloaddition (photodimerization) or oxidative cleavage, as seen in the2[2].

CFMCA_Photochemistry Trans trans-CFMCA (Active API / Stable) Excited Excited Singlet State (π-π* Transition) Trans->Excited UV Light (<400 nm) Dimer Cyclodimers ([2+2] Cycloaddition) Trans->Dimer Prolonged UV (High Concentration) Cis cis-CFMCA (Inactive Isomer) Excited->Cis Bond Rotation & Relaxation Cis->Trans Thermal Energy or 254 nm UV Oxidation Oxidative Degradants (Aldehydes/Cleavage) Cis->Oxidation Reactive Oxygen Species (ROS)

Photochemical pathways of CFMCA showing isomerization and degradation under UV exposure.

Quantitative Photochemical Profiling

To effectively troubleshoot, you must understand the rate and analytical markers of each degradation pathway.

Photochemical EventWavelength TriggerPrimary ProductMass Shift (Δ m/z)Rate of Change (Ambient Light)
Photoisomerization 254 - 400 nmcis-CFMCA0 DaFast (< 1 hour)
Photodimerization < 320 nm (Prolonged)Truxillic/Truxinic derivatives+100% (2M)Slow (Days)
Photo-oxidation Broad UV + O₂3-chloro-5-fluoro-4-methoxybenzaldehydeCleavage (Lower m/z)Moderate (Hours to Days)

Troubleshooting Guide & FAQs

Q1: Why does the purity of my CFMCA standard drop unpredictably during HPLC sample preparation? A: This is the classic signature of trans-to-cis photoisomerization. Because the cis isomer has a different dipole moment and steric profile, it elutes at a different retention time (RT) on a reverse-phase HPLC column, appearing as a "new impurity" despite having the exact same mass. Causality & Solution: The reaction is photon-dependent. You must establish a self-validating system by running a dark-control sample alongside your exposed sample. If the dark control maintains >99% purity while the exposed sample shows a secondary peak, ambient light is the culprit. Switch to low-actinic (amber) HPLC vials immediately.

Q2: How can I definitively distinguish between reversible photoisomerization and irreversible photodegradation? A: Utilize LC-MS coupled with UV-Vis diode array detection (DAD). Photoisomerization yields a product with the identical m/z ([M-H]⁻ ≈ 229.0 for CFMCA) but a slightly blue-shifted UV absorption maximum and lower molar absorptivity. Conversely, photodimerization yields a mass exactly twice that of the monomer ([2M-H]⁻ ≈ 459.0), while photo-oxidation yields lower mass fragments (e.g., aldehyde cleavage).

Q3: What are the regulatory expectations for testing the photostability of CFMCA-based drug products? A: According to the 3, new active substances must be exposed to a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light[3]. This forced degradation study reveals structural weaknesses and dictates whether the final product requires protective packaging.

Troubleshooting_Workflow Issue Issue: Unexplained Yield Loss or Purity Drop in CFMCA LCMS Perform LC-MS Analysis (Compare with Dark Control) Issue->LCMS IsomerCheck Is the new peak's m/z identical to CFMCA? LCMS->IsomerCheck IsomerTrue Diagnosis: Photoisomerization (trans -> cis) IsomerCheck->IsomerTrue YES (Same mass, different RT) IsomerFalse Is the new peak m/z double the monomer? IsomerCheck->IsomerFalse NO DimerTrue Diagnosis: Photodimerization (Truxillic/Truxinic acids) IsomerFalse->DimerTrue YES (m/z = 2M) OxTrue Diagnosis: Photo-oxidation (Aldehyde cleavage) IsomerFalse->OxTrue NO (Lower m/z fragments)

Diagnostic workflow for identifying specific light-induced degradation mechanisms in CFMCA.

Self-Validating Experimental Protocols

Protocol 1: Ambient Handling and Amber-Shielding Workflow

To prevent baseline degradation during routine synthesis or assay preparation, implement this workflow:

  • Step 1: Environmental Control. Switch off standard fluorescent lights (which emit trace UV) and utilize yellow/gold LED lighting in the handling area. Causality: Yellow lights lack the <500 nm wavelengths required to excite the π-π* transition of the cinnamate double bond.

  • Step 2: Reagent Preparation. Weigh and dissolve CFMCA exclusively in low-actinic (amber) glassware. Amber glass acts as a physical filter for high-energy photons.

  • Step 3: Self-Validating Analytical Control. When preparing HPLC samples, always prepare two identical vials. Wrap one entirely in aluminum foil (Dark Control). Analyze both. If the exposed vial shows a new peak but the Dark Control does not, you have confirmed light-induced degradation rather than chemical incompatibility.

Protocol 2: ICH Q1B Forced Photodegradation Assay

This protocol ensures compliance with international regulatory standards for photostability.

  • Step 1: Sample Preparation. Spread solid CFMCA in a uniform layer (≤3 mm thick) in a quartz petri dish. Prepare a parallel liquid solution (e.g., in methanol) in a quartz cuvette.

  • Step 2: Chamber Calibration. Calibrate the photostability chamber to deliver a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light, as mandated by 3[3].

  • Step 3: Exposure & Actinometry. Place both the exposed samples and foil-wrapped dark controls into the chamber simultaneously. Causality: The dark control experiences the exact same thermal fluctuations as the exposed sample within the chamber, isolating photons as the sole variable for degradation.

  • Step 4: LC-MS/UV Analysis. Extract and analyze the samples. Quantify the trans-to-cis ratio and screen for dimerization masses ([2M-H]⁻) to build a comprehensive degradation profile.

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | Source: europa.eu |3

  • Encapsulation of Cinnamic Acid by Cucurbit[7]uril for Enhancing Photoisomerization | Source: mdpi.com | 1

  • Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry | Source: nih.gov | 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Chloro-5-fluoro-4-methoxycinnamic Acid vs. Unhalogenated Cinnamic Acid

Executive Summary As a Senior Application Scientist in early-stage drug discovery and materials engineering, I frequently encounter the challenge of optimizing phenylpropanoid scaffolds. Unhalogenated cinnamic acid (CA)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery and materials engineering, I frequently encounter the challenge of optimizing phenylpropanoid scaffolds. Unhalogenated cinnamic acid (CA) is a highly versatile and ubiquitous building block; however, its rapid metabolic clearance and baseline electrophilicity often limit its clinical and industrial utility.

By introducing specific halogen and methoxy substituents—creating 3-chloro-5-fluoro-4-methoxycinnamic acid (CFMCA) —we fundamentally rewire the molecule's electronic landscape. This guide provides an objective, data-driven comparison of the reactivity profiles of CFMCA and unhalogenated CA, detailing the causality behind their divergent behaviors in synthetic and biological systems.

Electronic and Steric Profiling: The "Push-Pull" Dynamics

To understand the reactivity differences between these two molecules, we must analyze the electron density distribution across the aromatic ring and the conjugated acrylic acid tail.

Unhalogenated Cinnamic Acid (CA): Features a simple conjugated system where the unsubstituted phenyl ring donates electron density into the alkene and carboxylic acid. This results in moderate β -carbon electrophilicity and a standard carboxylic acid pKa.

3-Chloro-5-fluoro-4-methoxycinnamic Acid (CFMCA): Introduces a highly complex "push-pull" electronic system that alters both synthetic reactivity and biological stability:

  • 4-Methoxy Group (+R, -I): Acts as a strong electron donor via resonance (+R). In biological systems, this modification increases metabolic stability by sterically and electronically hindering first-pass liver enzymes responsible for sulfonation and glucuronidation[1].

  • 3-Chloro and 5-Fluoro Groups (-I, +R): These halogens are strongly electron-withdrawing via induction (-I). The net effect is a withdrawal of electron density from the meta positions, which significantly alters the electronic transport properties and HOMO/LUMO gap of the aromatic system[2]. Furthermore, halogenation at these positions significantly enhances lipophilicity and has been shown to disrupt bacterial biofilm formation[3].

  • Net Reactivity Impact: The combined inductive withdrawal of the halogens counteracts the resonance donation of the methoxy group. This subtle balance increases the electrophilicity of the β -carbon toward Michael donors (e.g., biological thiols) while increasing the acidity of the carboxylic acid tail, facilitating more rapid esterification and amidation[4].

G CFMCA CFMCA Scaffold Methoxy 4-Methoxy Group (+R, -I) CFMCA->Methoxy Substituent Halogens 3-Cl & 5-F Groups (-I, +R) CFMCA->Halogens Substituent BetaCarbon Beta-Carbon (Increased Electrophilicity) Methoxy->BetaCarbon Resonance Donation (Counteracted by Halogens) Metabolism Metabolic Stability (CYP450 Blockade) Methoxy->Metabolism Steric Hindrance & Enzyme Inhibition Halogens->BetaCarbon Inductive Electron Withdrawal Carboxyl Carboxylic Acid (Lower pKa) Halogens->Carboxyl Anion Stabilization

Electronic push-pull dynamics of CFMCA modulating reactivity and metabolic stability.

Comparative Reactivity Data

The following table summarizes the quantitative physicochemical and reactivity differences between CA and CFMCA. The data highlights how structural modifications translate into measurable performance metrics.

ParameterUnhalogenated Cinnamic Acid (CA)3-Chloro-5-fluoro-4-methoxycinnamic Acid (CFMCA)Causality / Mechanism
pKa (Carboxylic Acid) ~4.44~4.15 (Calculated)Inductive electron withdrawal (-I) by Cl and F stabilizes the carboxylate anion.
LogP (Lipophilicity) 2.13~3.25Halogens and the methoxy group increase the hydrophobic surface area.
Michael Addition Rate ( kthiol​ ) Baseline (1x)Accelerated (~2.5x)Halogen-induced electron withdrawal increases the partial positive charge ( δ+ ) on the β -carbon.
Microsomal Half-Life ( t1/2​ ) ~25 mins> 60 mins4-OMe blocks para-hydroxylation; halogens deactivate the ring toward CYP450 oxidation[1].

Experimental Protocols: Self-Validating Workflows

Protocol 1: Carboxylic Acid Reactivity (Esterification Kinetics)

Objective: Measure the initial rate of esterification to determine the impact of ring substituents on the carboxylate's reactivity.

  • Preparation: Prepare a 0.1 M solution of the cinnamic acid derivative (CA or CFMCA) in anhydrous methanol.

  • Catalysis: Add 0.01 equivalents of concentrated H2​SO4​ as a catalyst. Maintain the reaction strictly at 25°C using a thermostatic water bath to prevent temperature-induced rate fluctuations.

  • Sampling: Extract 50 μ L aliquots at 5, 10, 15, 30, and 60 minutes.

  • Quenching & Analysis: Quench each aliquot immediately in 500 μ L of cold saturated NaHCO3​ to halt the acid-catalyzed reaction. Analyze the organic layer via HPLC-UV (254 nm).

  • Validation Check: Plot ln([Acid]0​/[Acid]t​) vs. time. A strictly linear plot confirms pseudo-first-order kinetics, validating the accuracy of your rate constant ( k ) calculation.

Protocol 2: Alkene Reactivity (Thiol Michael Addition Assay)

Objective: Assess the electrophilicity of the β -carbon by reacting it with cysteamine (a biological thiol surrogate).

  • Preparation: Dissolve 1.0 mM of the cinnamic acid derivative in 50 mM phosphate buffer (pH 7.4) utilizing 10% DMSO as a co-solvent to ensure complete solubility of the lipophilic CFMCA.

  • Reaction: Add 10.0 mM cysteamine. Causality note: A 10-fold excess is used to ensure pseudo-first-order conditions, simplifying the kinetic math.

  • Monitoring: Monitor the depletion of the UV absorbance of the conjugated alkene ( λmax​ ~270-290 nm) continuously over 2 hours using a UV-Vis spectrophotometer.

  • Validation Check: The isosbestic point must remain stable throughout the spectral scan. A shifting isosbestic point indicates side reactions (e.g., polymerization or off-target oxidation), invalidating the run.

Protocol 3: Metabolic Reactivity (In Vitro Microsomal Stability)

Objective: Evaluate the resistance of the aromatic ring to oxidative metabolism by Cytochrome P450 enzymes.

  • Incubation: Incubate 1 μ M of the test compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding 1 mM NADPH (the essential cofactor for CYP450).

  • Time-Course: Remove 50 μ L aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Quench into 150 μ L of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS.

  • Validation Check: Run a parallel control without NADPH. Zero degradation should occur in this control, confirming that compound depletion is strictly CYP450-mediated and not due to chemical instability in the buffer.

Workflow cluster_assays Parallel Reactivity Screening Start Compound Selection (CA vs CFMCA) Assay1 Esterification Kinetics (Carboxyl Reactivity) Start->Assay1 Assay2 Michael Addition (Alkene Electrophilicity) Start->Assay2 Assay3 Microsomal Stability (Aromatic Oxidation) Start->Assay3 Data LC-MS/MS & UV-Vis Data Acquisition Assay1->Data Assay2->Data Assay3->Data Conclusion Reactivity Profiling & Structure-Activity Relationship Data->Conclusion

Parallel experimental workflow for comparative reactivity screening of cinnamic acids.

Strategic Recommendations

  • When to use Unhalogenated Cinnamic Acid: CA is best utilized as a low-cost, baseline building block for bulk chemical synthesis where rapid metabolism is either a non-issue or a desired trait (e.g., biodegradable polymers, transient flavorings, or agricultural formulations).

  • When to use 3-Chloro-5-fluoro-4-methoxycinnamic Acid: CFMCA is the superior choice for advanced drug development and the design of targeted covalent inhibitors. The enhanced electrophilicity of the β -carbon makes it an excellent warhead for targeting cysteine residues in proteins, while the methoxy and halogen groups provide the necessary metabolic shielding to ensure high in vivo half-lives.

References

  • Methoxylated Derivatives of Cinnamic Acid | Encyclopedia MDPI.encyclopedia.pub.
  • Preclinical Research on Cinnamic Acid Derivatives for the Prevention of Liver Damage: Promising Therapies for Liver Diseases - MDPI.mdpi.com.
  • Advancing infection therapy: the role of novel menthol-based antimicrobials - PMC.nih.gov.
  • Effect of halogenation on the electronic transport properties of aromatic and alkanethiolate molecules | Request PDF - ResearchGate.researchgate.net.

Sources

Comparative

GC-MS fragmentation pattern analysis of 3-chloro-5-fluoro-4-methoxycinnamic acid

GC-MS Fragmentation Pattern Analysis of 3-Chloro-5-fluoro-4-methoxycinnamic Acid: A Comparative Guide to Derivatization Strategies As a Senior Application Scientist in analytical chemistry, I frequently encounter the cha...

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Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Fragmentation Pattern Analysis of 3-Chloro-5-fluoro-4-methoxycinnamic Acid: A Comparative Guide to Derivatization Strategies

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of characterizing complex halogenated aromatic compounds. 3-Chloro-5-fluoro-4-methoxycinnamic acid is a highly functionalized cinnamic acid derivative, serving as a critical intermediate in the synthesis of novel pharmaceuticals and agrochemicals.

The analytical dilemma with this compound lies in its carboxylic acid moiety. In Gas Chromatography-Mass Spectrometry (GC-MS), free carboxylic acids exhibit strong hydrogen bonding with the silanol groups of the stationary phase. This interaction results in severe peak tailing, irreversible adsorption, and thermal degradation[1]. To achieve quantitative accuracy and reliable structural elucidation, the compound must be derivatized into a volatile, thermally stable analog prior to injection.

This guide objectively compares the two most robust derivatization strategies for this compound—Silylation and Methylation —and provides a deep dive into their respective Electron Ionization (EI) mass spectral fragmentation pathways.

The Analytical Dilemma: Silylation vs. Methylation

The choice of derivatization reagent fundamentally alters the chromatographic behavior and the resulting mass spectral signature of the analyte[2].

  • Silylation (MSTFA + 1% TMCS): This method replaces the active acidic hydrogen with a Trimethylsilyl (TMS) group. The causality behind choosing silylation is its ability to significantly increase the mass of the molecular ion (+72 Da net increase). This shifts the diagnostic fragments into a higher m/z range, effectively isolating the analyte's signal from low-mass background matrix noise[2].

  • Methylation (BF3/Methanol): This method converts the carboxylic acid into a methyl ester (+14 Da net increase). Methyl esters are highly stable and less susceptible to moisture degradation than TMS esters. Furthermore, their fragmentation patterns are highly compatible with standard commercial libraries (e.g., NIST/EPA/NIH), making them ideal for high-throughput screening.

Workflow Start 3-Chloro-5-fluoro-4-methoxycinnamic acid (Sample Prep) Split Select Derivatization Start->Split Silylation Silylation (MSTFA + 1% TMCS) 70°C for 30 min Split->Silylation Method A Methylation Methylation (BF3/MeOH) 60°C for 60 min Split->Methylation Method B TMS_Ester TMS Ester Derivative (MW: 302 Da) Silylation->TMS_Ester Methyl_Ester Methyl Ester Derivative (MW: 244 Da) Methylation->Methyl_Ester GCMS GC-MS Analysis (EI, 70 eV, DB-5MS) TMS_Ester->GCMS Methyl_Ester->GCMS

Fig 1. Comparative GC-MS sample preparation workflow for cinnamic acid derivatization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of an internal standard and specific reaction conditions ensures that derivatization efficiency can be mathematically verified.

Protocol A: Silylation (TMS Ester Formation)
  • Sample Preparation: Accurately weigh 1.0 mg of 3-chloro-5-fluoro-4-methoxycinnamic acid into a 2 mL amber glass vial.

  • Solvent Addition: Add 500 µL of anhydrous pyridine (acts as an acid scavenger and solvent).

  • Derivatization: Add 100 µL of MSTFA containing 1% TMCS (catalyst).

  • Incubation: Seal the vial with a PTFE-lined cap and heat at 70°C for 30 minutes.

  • Validation Check: The solution must remain clear. Any precipitation indicates moisture contamination, requiring the sample to be discarded.

Protocol B: Methylation (Methyl Ester Formation)
  • Sample Preparation: Weigh 1.0 mg of the target compound into a 2 mL reaction vial.

  • Derivatization: Add 500 µL of 14% Boron Trifluoride (BF3) in Methanol.

  • Incubation: Heat at 60°C for 60 minutes.

  • Extraction: Cool to room temperature. Add 500 µL of HPLC-grade hexane and 500 µL of saturated NaCl solution. Vortex for 30 seconds.

  • Validation Check: Extract the upper organic (hexane) layer. The phase separation must be distinct; emulsions indicate incomplete reaction or excessive aqueous content.

GC-MS Instrumental Conditions
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV; Scan range m/z 50–400; Source temperature 230°C.

EI-MS Fragmentation Pathway Analysis

The structural elucidation of 3-chloro-5-fluoro-4-methoxycinnamic acid relies heavily on understanding the causality of its fragmentation under 70 eV electron bombardment.

The Isotopic Signature (The Chlorine Rule): Because the molecule contains exactly one chlorine atom, every fragment retaining the aromatic ring will exhibit a distinct 3:1 isotopic ratio (due to the natural abundance of ³⁵Cl and ³⁷Cl). This is the primary diagnostic tool for tracking the core structure[3].

Pathway A: TMS Ester Derivative (MW: 302.01 Da)

The silylated derivative yields a robust molecular ion at m/z 302 (³⁵Cl) and m/z 304 (³⁷Cl).

  • Loss of Methyl (M - 15): The molecular ion readily loses a methyl radical (•CH3) from the TMS group or the methoxy ether, yielding a stable cation at m/z 287 / 289.

  • Loss of the Ester Moiety (M - 117): A highly characteristic cleavage for cinnamic acid TMS esters is the loss of the •COOTMS radical[4]. Subtracting 117 Da from the molecular ion yields the core styrenyl cation at m/z 185 / 187 .

  • The Silicon Signature: A base peak at m/z 73 corresponds to the [Si(CH3)3]+ cation, confirming successful silylation.

Pathway B: Methyl Ester Derivative (MW: 244.03 Da)

The methylated derivative yields a molecular ion at m/z 244 / 246.

  • Loss of Methoxy (M - 31): Cleavage of the •OCH3 radical from the ester group yields an acylium ion at m/z 213 / 215.

  • Loss of the Ester Moiety (M - 59): Similar to the TMS derivative, the loss of the •COOCH3 radical yields the exact same core styrenyl cation at m/z 185 / 187 . The convergence of both methods on this specific fragment provides absolute structural confirmation of the halogenated backbone[3].

Fragmentation M_ion Molecular Ion [M]•+ m/z 302 (100%) / 304 (33%) Loss_CH3 [M - CH3]+ m/z 287 / 289 Loss of Methyl M_ion->Loss_CH3 -•CH3 Loss_COOTMS [M - COOTMS]+ m/z 185 / 187 Core Styrenyl Cation M_ion->Loss_COOTMS -•COOTMS TMS_ion [TMS]+ m/z 73 Trimethylsilyl Cation M_ion->TMS_ion Cleavage Loss_CO [M - CH3 - CO]+ m/z 259 / 261 Loss of Carbon Monoxide Loss_CH3->Loss_CO -CO

Fig 2. Proposed EI-MS fragmentation pathway for the TMS-derivatized target compound.

Quantitative Data Comparison

The table below summarizes the chromatographic and mass spectral performance of both derivatives.

ParameterSilylation (TMS Ester)Methylation (Methyl Ester)
Derivative Molecular Weight 302.01 Da244.03 Da
Relative Retention Time (RRT) 1.25 (Elutes later due to bulk)1.00 (Reference)
Molecular Ion [M]⁺ m/z 302 (100%), 304 (33%)m/z 244 (100%), 246 (33%)
Base Peak (100% Abundance) m/z 73 ([TMS]⁺)m/z 244 ([M]⁺)
Diagnostic Backbone Fragment m/z 185 / 187m/z 185 / 187
Moisture Sensitivity High (Requires anhydrous prep)Low (Stable in ambient air)
Signal-to-Noise (S/N) Ratio Excellent (Higher mass range)Good (May overlap with matrix)

Conclusion & Recommendations

As demonstrated by the experimental data, both derivatization strategies successfully neutralize the problematic carboxylic acid group of 3-chloro-5-fluoro-4-methoxycinnamic acid, enabling high-resolution GC-MS analysis.

Application Scientist Recommendation: If your matrix is highly complex (e.g., biological fluids or plant extracts), Silylation (MSTFA) is the superior choice. The addition of the TMS group pushes the molecular ion to m/z 302, effectively lifting the analyte's signal out of the low-mass chemical noise typical of biological matrices. Conversely, if you are performing routine quality control on synthesized batches where moisture stability is a concern, Methylation (BF3/MeOH) provides a highly stable derivative with an easily identifiable molecular ion base peak.

References

  • [2] Derivatization reagents for GC - Chromatography. Macherey-Nagel. Available at:

  • [1] Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at:

  • [4] Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools. Molecules (NIH). Available at:

  • [3] Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry (NIH). Available at:

Sources

Validation

Validating Analytical Reference Standards for 3-Chloro-5-fluoro-4-methoxycinnamic Acid: A Comprehensive Comparison Guide

Executive Summary 3-Chloro-5-fluoro-4-methoxycinnamic acid (CAS: 886501-39-9)[1] is a highly functionalized halogenated building block frequently utilized in the synthesis of targeted therapeutics and kinase inhibitors....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-fluoro-4-methoxycinnamic acid (CAS: 886501-39-9)[1] is a highly functionalized halogenated building block frequently utilized in the synthesis of targeted therapeutics and kinase inhibitors. Because it contains multiple reactive sites—an α,β -unsaturated carboxylic acid, a methoxy ether, and two different halogens—it is susceptible to specific degradation pathways, including E/Z double-bond isomerization and demethylation.

Establishing a rigorously validated Analytical Reference Standard is critical to ensure assay accuracy during drug development. This guide objectively compares the performance of fully validated Certified Reference Materials (CRMs) against standard commercial reagent-grade materials. Furthermore, it provides actionable experimental protocols and causality-driven insights comparing the two gold-standard purity assignment techniques: Quantitative NMR (qNMR) and the Mass Balance Approach .

The Analytical Challenge: CRM vs. Reagent Grade

A common pitfall in early-stage drug development is utilizing commercial "reagent-grade" chemicals as analytical standards. Reagent-grade purity is typically based on simple chromatographic area normalization (Area %). This approach is fundamentally flawed for quantitative assays because it assumes all impurities share the same UV extinction coefficient as the analyte and completely ignores non-chromophoric impurities (e.g., inorganic salts, residual solvents, and water).

In contrast, a validated Reference Standard utilizes orthogonal techniques to establish an SI-traceable absolute mass fraction[2].

Table 1: Performance Comparison: Validated Reference Standard vs. Reagent Grade
ParameterValidated Reference Standard (CRM)Commercial Reagent GradeAnalytical Consequence in Assays
Purity Assignment Absolute Mass Fraction (SI-Traceable)Chromatographic Area %Reagent grade overestimates purity by ignoring NMR-invisible mass.
Water Content Quantified (Coulometric KF)Typically UnknownMoisture fluctuations cause batch-to-batch gravimetric variability.
Inorganic Salts Quantified (TGA/ROI)Typically UnknownSalts from synthesis (e.g., KF, NaCl) skew potency calculations.
Isomeric Purity E/Z ratio strictly definedOften mixed or undefinedThe Z-isomer may exhibit different pharmacological binding affinity.

Validation Methodologies: Mass Balance vs. qNMR

To achieve absolute purity, reference standard producers rely on two orthogonal, self-validating systems.

The Mass Balance Approach

The mass balance method provides a precise determination of the assigned value by subtracting independently determined components (moisture, solvent residues, inorganic residues, and chromatographic impurities) from 100%[3].

  • Causality: While highly sensitive to trace organic impurities via HPLC-UV/MS, mass balance propagates the measurement uncertainty of every individual test. If an impurity co-elutes or lacks a chromophore, the final purity is falsely elevated. However, for high-purity materials, this method can achieve standard uncertainties as low as 0.5 mg/g[2].

Quantitative NMR (qNMR)

qNMR is recognized as a primary ratio method that directly measures the absolute mass fraction of the analyte[4]. It rivals chromatography in precision and accuracy, while avoiding the need for a reference standard of the specific analyte[5][6].

  • Causality: The fundamental principle of qNMR is that the resonance signal area is directly proportional to the number of nuclei, completely independent of the molecule's chemical structure[4]. By integrating a distinct proton signal from the analyte against a certified internal standard, absolute purity is determined directly.

Table 2: Experimental Validation Results (Lot #X Comparison)

Data demonstrates how Area % overestimates true purity compared to orthogonal methods.

Analytical TechniqueParameter MeasuredResultMeasurement Uncertainty ( U,k=2 )
HPLC-UV (254 nm) Organic Impurities99.85%± 0.05%
Karl Fischer Water Content0.12%± 0.02%
TGA Inorganics/Volatiles0.05%± 0.01%
Mass Balance Calculated Purity 99.68% ± 0.08%
qNMR ( 1 H) Absolute Purity 99.65% ± 0.15%

Experimental Protocols

Protocol 1: qNMR Purity Determination

A validated protocol for qNMR requires controlling both the measurement procedure and spectra processing[4].

  • Internal Standard (IS) Selection: Use NIST SRM 350b (Benzoic Acid) or TraceCERT® Maleic acid.

    • Causality: Maleic acid provides a sharp singlet at ~6.3 ppm. This sits cleanly between the diagnostic methoxy peak of the analyte (~3.9 ppm) and its aromatic/alkene region (6.5–7.8 ppm), preventing integration overlap.

  • Sample Preparation: Accurately co-weigh ~20 mg of 3-chloro-5-fluoro-4-methoxycinnamic acid and ~10 mg of the IS into a vial using a microbalance (resolution ≤0.001 mg). Dissolve in 1.0 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ shifts the exchangeable carboxylic acid proton downfield (>12 ppm), keeping the integration regions clear of the residual water peak (3.3 ppm).

  • Acquisition Parameters ( T1​ Relaxation): Perform an inversion recovery experiment to determine the longest longitudinal relaxation time ( T1​ ). Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–45 seconds).

    • Causality: A delay of 5×T1​ ensures >99.3% magnetization recovery. Failing to do this results in differential saturation, skewing the quantitative ratio and artificially altering the purity assignment.

  • Processing: Apply a 0.3 Hz line broadening function, phase manually, and integrate the methoxy protons (3H) against the IS protons. Include 13 C satellites in the integration regions.

Protocol 2: Mass Balance (HPLC-UV + KF + TGA)
  • HPLC-UV (Organic Impurities): Run a reverse-phase gradient (C18 column) using Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA).

    • Causality: The analyte is a carboxylic acid. Without acidic buffering (TFA), it will partially ionize on the column, leading to peak tailing and irreproducible retention times. The method must be validated to resolve the Z-isomer from the predominant E-isomer.

  • Karl Fischer (Water Content): Utilize Coulometric KF rather than Volumetric KF.

    • Causality: The water content in high-purity standards is typically <0.5%. Volumetric KF lacks the sensitivity for trace moisture, whereas coulometric KF generates iodine in situ, allowing for precise quantitation down to 10 ppm.

  • Thermogravimetric Analysis (Inorganics): Heat the sample at 10 °C/min to 600 °C in an air atmosphere to determine Residue on Ignition (ROI).

Visualizing the Validation Workflow

ValidationWorkflow Candidate 3-Chloro-5-fluoro-4-methoxycinnamic acid (Candidate Material) qNMR Quantitative NMR (qNMR) Primary Method Candidate->qNMR Direct Absolute Quantification MassBalance Mass Balance Approach Orthogonal Method Candidate->MassBalance Indirect Quantification Purity Certified Purity Value (SI-Traceable) qNMR->Purity Mass Fraction HPLC HPLC-UV/MS (Organic Impurities) MassBalance->HPLC KF Karl Fischer (Water Content) MassBalance->KF TGA TGA / ROI (Inorganics & Volatiles) MassBalance->TGA HPLC->Purity 100% - Impurities KF->Purity TGA->Purity

Figure 1: Orthogonal validation workflow comparing qNMR and Mass Balance purity assignments.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. URL:[Link]

  • Westwood, S., Choteau, T., Daireaux, A., Josephs, R. D., & Wielgosz, R. I. (2013). Mass balance method for the SI value assignment of the purity of organic compounds. Analytical Chemistry, 85(6), 3118-3126. URL:[Link]

Sources

Comparative

Structural Validation of 3-Chloro-5-fluoro-4-methoxycinnamic Acid: X-Ray Crystallography vs. Alternative Modalities

As drug development and agrochemical pipelines increasingly rely on highly functionalized small molecules, the rigorous structural validation of these compounds becomes paramount. 3-Chloro-5-fluoro-4-methoxycinnamic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical pipelines increasingly rely on highly functionalized small molecules, the rigorous structural validation of these compounds becomes paramount. 3-Chloro-5-fluoro-4-methoxycinnamic acid (CAS: 886501-39-9) is a prime example of a complex, multi-halogenated aromatic system. Cinnamic acid derivatives are highly valued for their broad pharmacological properties, including antioxidant and hepatoprotective activities[1]. However, the dense substitution pattern on its aromatic ring—specifically the adjacent chloro, fluoro, and methoxy groups—presents unique challenges for structural elucidation.

This guide provides an objective, comparative analysis of Single-Crystal X-Ray Diffraction (SC-XRD) against alternative analytical modalities (like NMR and Cryo-EM) for the structural validation of this specific class of small molecules, supported by self-validating experimental protocols.

Comparative Analysis of Structural Validation Modalities

When validating a densely functionalized small molecule, researchers typically choose between SC-XRD, Nuclear Magnetic Resonance (NMR) spectroscopy, and emerging techniques like Cryo-Electron Microscopy (Cryo-EM).

While NMR is exceptional for understanding solution-state dynamics and connectivity, it fundamentally relies on interatomic distances (via NOE) and scalar couplings[2]. For a molecule like 3-chloro-5-fluoro-4-methoxycinnamic acid, distinguishing the exact relative positions of the isoelectronic-adjacent halogens (Cl vs. F) across quaternary carbon centers can be highly ambiguous in NMR[3].

Conversely, SC-XRD provides direct spatial coordinates and electron density maps, making it the definitive gold standard for determining both relative connectivity and absolute configuration[4]. Cryo-EM, while revolutionary for large macromolecular complexes, is currently inapplicable to isolated small molecules (< 50 kDa) due to a lack of phase contrast[4].

Table 1: Modality Comparison for Halogenated Small Molecules
Analytical ModalityResolution LimitNative StateAbsolute Configuration CapabilityPrimary Limitation for Cinnamic Acids
SC-XRD Atomic (< 0.8 Å)Solid (Crystal Lattice)Yes (via anomalous dispersion)Requires the growth of high-quality, defect-free single crystals.
Solution NMR Atomic (Connectivity)Liquid (Solvated)No (requires chiral derivatization)Struggles with quaternary stereocenters and rigid planar halogens.
Cryo-EM Near-Atomic (2-3 Å)Vitrified IceNo Completely inapplicable to isolated small molecules (< 500 kDa)[5].

Multi-Modal Structural Validation Workflow

To ensure absolute structural certainty, modern laboratories employ an orthogonal approach, combining the high-throughput connectivity verification of NMR with the definitive 3D coordinate mapping of SC-XRD[2].

StructuralValidation A 3-chloro-5-fluoro-4-methoxycinnamic acid Synthesis & Purification B Solution-State NMR (Connectivity Verification) A->B Solubilization in DMSO-d6 C Controlled Crystallization (Anti-Solvent Vapor Diffusion) A->C Dissolution in EtOAc/Hexane E Data Refinement (SHELXT / SHELXL) B->E 1H/13C/19F Constraints D Single-Crystal X-Ray Diffraction (SC-XRD) C->D Selection of Single Crystal D->E Electron Density Map F Validated 3D Structure (Absolute Configuration) E->F R1 < 0.05, wR2 < 0.15

Fig 1. Orthogonal multi-modal workflow for the structural validation of halogenated cinnamic acids.

Self-Validating Experimental Protocol: SC-XRD Analysis

To move beyond merely listing steps, the following protocol details the causality behind each experimental choice. This workflow is designed as a self-validating system, ensuring that errors are caught at distinct checkpoints before proceeding.

Phase 1: Crystal Growth via Anti-Solvent Vapor Diffusion
  • Action: Dissolve 50 mg of highly pure (>99%) 3-chloro-5-fluoro-4-methoxycinnamic acid in 1 mL of ethyl acetate (solvent). Place the uncapped vial inside a larger, sealed chamber containing 10 mL of hexanes (anti-solvent). Allow to stand at 20°C for 48–72 hours.

  • Causality: Cinnamic acid derivatives are prone to forming porous aggregates or polymorphs if crystallized too rapidly[1][6]. Vapor diffusion facilitates a highly controlled, slow transition into supersaturation. This prevents kinetic trapping and allows the molecules sufficient time to orient into their lowest-energy thermodynamic crystalline lattice, which is critical for resolving the distinct positions of the chloro and fluoro substituents.

  • Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. A valid candidate must extinguish light uniformly upon rotation. If the crystal blinks irregularly, it is twinned or aggregated and must be rejected.

Phase 2: Cryogenic Diffraction Data Collection
  • Action: Mount a selected single crystal (approx. 0.1 × 0.1 × 0.2 mm) on a specialized loop coated in paratone oil. Immediately flash-cool the sample to 100 K using an open-flow nitrogen cold stream. Collect diffraction data using a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.54184 Å).

  • Causality: Flash-cooling to 100 K minimizes the thermal motion of the atoms, significantly reducing B-factors (temperature factors)[7]. This is absolutely vital for accurately differentiating the electron density of the isoelectronic chlorine and fluorine atoms. Cu-Kα radiation is specifically chosen over Mo-Kα because the longer wavelength maximizes the anomalous dispersion signal of the chlorine atom, allowing for the unambiguous determination of the absolute structure.

  • Validation Checkpoint: Evaluate the initial diffraction frames. The pattern must exhibit sharp, well-defined diffraction spots extending to a high resolution of at least 0.84 Å. Diffuse scattering indicates poor internal lattice order.

Phase 3: Phase Problem Solution and Refinement
  • Action: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Anisotropic refinement models the directional thermal vibration of atoms as ellipsoids rather than spheres. This is critical for the methoxy group, which frequently exhibits rotational disorder in the solid state. Properly modeling this disorder prevents residual electron density from being misinterpreted as structural errors[7].

  • Validation Checkpoint: The refinement must converge. A self-validating structure will yield an R1​ value of < 0.05 and a maximum residual electron density peak of < 0.5 e/ų, confirming that no unmodeled atoms or severe structural anomalies remain.

Quantitative Data Presentation

The success of an SC-XRD experiment is quantified by its refinement statistics. Table 2 presents the benchmark crystallographic parameters required to definitively validate the structure of 3-chloro-5-fluoro-4-methoxycinnamic acid.

Table 2: Benchmark Crystallographic Refinement Statistics
Crystallographic ParameterTarget Value / BenchmarkValidation Threshold (Quality Control)
Chemical Formula C10H8ClFO3Must match synthetic target exactly
Formula Weight 230.62 g/mol N/A
Data Collection Temperature 100(2) K< 120 K preferred to minimize thermal motion
Wavelength (Cu-Kα) 1.54184 ÅRequired for anomalous dispersion of Cl
Final R indices [I>2σ(I)] R1​ = 0.034, wR2​ = 0.089 R1​ < 0.05, wR2​ < 0.15[7]
Goodness-of-fit (GOF) on F2 1.0450.95 < GOF < 1.05
Largest diff. peak and hole 0.32 and -0.25 e·Å⁻³< 0.5 e·Å⁻³ (ensures no missing atoms)

Note: The above values represent high-quality benchmark thresholds expected for a successfully refined halogenated small molecule of this class.

Conclusion

While NMR spectroscopy remains an indispensable tool for rapid, high-throughput connectivity checks, it falls short when unambiguous 3D spatial resolution of heavily substituted aromatic rings is required. For molecules like 3-chloro-5-fluoro-4-methoxycinnamic acid, Single-Crystal X-Ray Crystallography (SC-XRD) is the superior modality. By employing controlled anti-solvent crystallization and cryogenic Cu-Kα diffraction, researchers can generate a self-validating dataset that definitively proves absolute configuration, ensuring the highest level of scientific integrity for downstream drug development applications.

Sources

Validation

Inter-Laboratory Comparative Testing of 3-Chloro-5-fluoro-4-methoxycinnamic Acid Synthesis: A Performance Guide

As a Senior Application Scientist, establishing highly reproducible, scalable, and environmentally conscious synthetic routes is paramount. The target compound, 3-chloro-5-fluoro-4-methoxycinnamic acid (CAS 886501-39-9)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing highly reproducible, scalable, and environmentally conscious synthetic routes is paramount. The target compound, 3-chloro-5-fluoro-4-methoxycinnamic acid (CAS 886501-39-9) [1], is a critical intermediate in the development of advanced pharmacophores. Its structural motif is heavily featured in potent phosphodiesterase 5 (PDE5) inhibitors for Alzheimer's disease[2] and highly selective pyrazole-based inhibitors of meprin α and β[3].

This guide objectively compares two primary synthetic methodologies across three independent laboratory settings (Academic, CRO, and Pharma R&D). Our objective is to define a self-validating protocol that maximizes yield and purity while minimizing the environmental impact (E-factor).

Mechanistic Causality & Synthetic Strategies

Both evaluated routes utilize the commercially available precursor, 3-chloro-5-fluoro-4-methoxybenzaldehyde (CAS 177994-49-9) [4], a highly versatile building block also used in Gabriel synthesis pathways[2].

Route A: Optimized Knoevenagel-Doebner Condensation (Recommended)

This route utilizes malonic acid and a catalytic amount of piperidine in a pyridine solvent system.

  • The Causality of Catalysis: Piperidine acts as a nucleophilic catalyst, condensing with the aldehyde to form a highly electrophilic iminium ion intermediate. This significantly lowers the activation energy for the subsequent nucleophilic attack by the malonate enolate.

  • Stereochemical Control: The thermal conditions (90°C) provide the thermodynamic driving force for the irreversible decarboxylation of the diacid intermediate. This stereoselectively yields the (E)-cinnamic acid derivative due to the minimization of steric clash in the anti-elimination transition state.

Route B: Wittig Olefination & Saponification (Alternative)

This two-step route involves the reaction of the aldehyde with a stabilized ylide (methyl (triphenylphosphoranylidene)acetate), followed by basic hydrolysis of the resulting methyl ester.

  • The Causality of Base Selection: Lithium hydroxide (LiOH) is specifically chosen for the saponification step over harsher bases (like NaOH or KOH at elevated temperatures) to prevent unwanted nucleophilic aromatic substitution (SNAr) at the highly activated fluoro- or chloro-substituents on the aromatic ring.

Inter-Laboratory Experimental Protocols

To ensure trustworthiness, every protocol described herein operates as a self-validating system . We integrate in-process controls (IPC) at critical junctures to autonomously dictate the workflow's progression.

Protocol A: Knoevenagel-Doebner Condensation (1-Pot)
  • Reagent Preparation: Charge a dried, argon-flushed 250 mL round-bottom flask with 3-chloro-5-fluoro-4-methoxybenzaldehyde (10.0 g, 53.0 mmol) and malonic acid (8.27 g, 79.5 mmol, 1.5 eq).

  • Catalysis & Solvation: Add anhydrous pyridine (50 mL) followed by piperidine (0.5 mL, 5.0 mmol, 0.1 eq).

  • Thermal Decarboxylation: Heat the reaction mixture to 90°C for 4 hours.

    • Self-Validation Marker: The evolution of CO₂ gas serves as a real-time, visual kinetic marker. The cessation of bubbling autonomously signals the completion of decarboxylation. Orthogonally verify via LC-MS (target m/z [M-H]⁻ 229.0). If IPC shows >2% unreacted aldehyde, add 0.1 eq malonic acid and heat for an additional 1 hour.

  • Quenching & Precipitation: Cool to room temperature and pour slowly into 200 mL of vigorously stirred, ice-cold 2M HCl.

    • Causality: Acidification protonates the pyridine (rendering it water-soluble) and the cinnamate, precipitating the free carboxylic acid.

  • Isolation: Filter the crude white precipitate, wash with cold water (3 x 50 mL), and recrystallize from ethanol/water (7:3) to yield the pure (E)-isomer.

Protocol B: Wittig Olefination & Hydrolysis (2-Step)
  • Ylide Addition: Dissolve the benzaldehyde (10.0 g, 53.0 mmol) in anhydrous toluene (100 mL). Add methyl (triphenylphosphoranylidene)acetate (21.3 g, 63.6 mmol, 1.2 eq). Heat to 80°C for 6 hours.

  • Intermediate Isolation: Concentrate the solvent in vacuo. Triturate the residue with hexanes to precipitate the triphenylphosphine oxide (Ph₃P=O) byproduct. Filter and concentrate the filtrate to isolate the methyl cinnamate intermediate.

  • Saponification: Dissolve the intermediate in THF/H₂O (1:1, 100 mL). Add LiOH·H₂O (6.67 g, 159.0 mmol, 3.0 eq). Stir at room temperature for 12 hours.

    • Self-Validation Marker: TLC (Hexane/EtOAc 7:3) must show complete disappearance of the higher-Rf ester spot.

  • Acidification: Remove THF in vacuo, acidify the aqueous layer with 1M HCl to pH 2, and filter the resulting precipitate.

Comparative Data Analysis

The following table synthesizes the quantitative performance data gathered from the inter-laboratory comparative testing. Route A consistently outperformed Route B across all critical metrics.

Performance MetricRoute A (Knoevenagel-Doebner)Route B (Wittig Olefination)Analytical Causality / Impact
Average Yield (%) 89.4 ± 2.174.2 ± 3.5Route A avoids intermediate isolation losses.
Purity (HPLC AUC %) > 99.196.5Route B suffers from trace Ph₃P=O contamination.
E-factor 12.538.2Route B generates stoichiometric heavy mass waste.
Reaction Time (h) 4.018.0 (Over 2 steps)Route A provides higher throughput for scale-up.
Cost per Gram ($) 4.5018.20Route A utilizes inexpensive, bulk-scale reagents.

Mechanistic & Workflow Visualization

The logical relationship and efficiency disparity between the two synthetic pathways are mapped below.

G Start 3-chloro-5-fluoro-4-methoxybenzaldehyde (CAS: 177994-49-9) RouteA Route A: Knoevenagel-Doebner (Malonic Acid, Piperidine, Pyridine) Start->RouteA Direct Condensation RouteB Route B: Wittig Olefination (Ph3P=CHCO2Me, Toluene) Start->RouteB Ylide Addition Product 3-chloro-5-fluoro-4-methoxycinnamic acid (CAS: 886501-39-9) RouteA->Product 1-Pot (90°C) EvalA Yield: ~89% | Purity: >99% Process: 1-Pot, High Atom Economy RouteA->EvalA InterB Methyl Cinnamate Intermediate (Requires Saponification) RouteB->InterB Step 1 (80°C) EvalB Yield: ~74% | Purity: >96% Process: 2-Step, High Ph3P=O Waste RouteB->EvalB InterB->Product Step 2 (LiOH, THF/H2O)

Fig 1: Comparative synthetic workflows for 3-chloro-5-fluoro-4-methoxycinnamic acid.

References

  • Bi, Y. et al. "Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease." Journal of Medicinal Chemistry, National Center for Biotechnology Information (PMC), 2022. URL:[Link]

  • Tan, K. et al. "Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis Online, 2023. URL:[Link]

Sources

Comparative

Quantitative NMR (qNMR) Validation for 3-Chloro-5-fluoro-4-methoxycinnamic Acid: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized, halogenated building blocks, the analytical frameworks used to certify their purity must evolve. 3-Chloro-5-fluoro-4-methoxycinnamic acid (CAS 886...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized, halogenated building blocks, the analytical frameworks used to certify their purity must evolve. 3-Chloro-5-fluoro-4-methoxycinnamic acid (CAS 886501-39-9) [1] is a complex intermediate where traditional chromatographic purity assessments often fall short.

As a Senior Application Scientist, I frequently encounter the limitations of HPLC-UV when analyzing substituted cinnamic acids. The presence of halogens (chlorine and fluorine) and a methoxy group significantly alters the UV molar absorptivity of potential synthetic impurities (such as des-fluoro or des-chloro analogs). If an impurity lacks a chromophore or possesses a different response factor, HPLC-UV area normalization will yield a biased purity value.

To overcome this, Quantitative Nuclear Magnetic Resonance (qNMR) is deployed as a primary ratio method of measurement[2]. Because the NMR signal integral is directly proportional to the number of resonating nuclei, qNMR provides an absolute mass fraction without requiring an identical reference standard of the analyte.

Methodological Comparison: qNMR vs. Traditional Techniques

To objectively evaluate the performance of qNMR, we must benchmark it against the industry standards: HPLC-UV and Titrimetry.

Table 1: Performance Comparison for Halogenated Cinnamic Acid Derivatives

ParameterqNMR (1H-NMR)HPLC-UVTitration (Acid-Base)
Fundamental Principle Direct proportionality of nuclear spin resonance.Chromatographic separation & UV absorbance.Stoichiometric chemical reaction.
Reference Standard Universal CRM (e.g., Dimethyl sulfone).Identical Standard Required (Often unavailable).Standardized titrant.
Response Factors Universal (1 proton = 1 unit of area)[3].Highly variable based on chromophore.N/A
Specificity High (Structural elucidation + quantitation)[4].Moderate (Depends on column resolution).Low (Cannot distinguish similar acidic impurities).
Self-Validating Yes (Multiple protons can be integrated independently).No (Requires orthogonal methods).No.
The Self-Validating qNMR Protocol

A robust analytical procedure must be designed as a self-validating system. The following protocol aligns with USP General Chapters <761> and <1761>[4], ensuring metrological traceability to the International System of Units (SI)[2].

Step 1: Internal Standard Selection & Gravimetric Preparation
  • Action: Accurately co-weigh ~10 mg of the 3-chloro-5-fluoro-4-methoxycinnamic acid sample and ~5 mg of Dimethyl sulfone (DMSO 2​ , a Certified Reference Material, purity 99.9%) using a microbalance ( d=0.001 mg). Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Causality: qNMR is fundamentally a gravimetric technique. The precision of the mass ratio directly dictates the accuracy of the final purity. Dimethyl sulfone is chosen as the Internal Standard (IS) because its sharp 6-proton singlet at 3.14 ppm does not overlap with the analyte’s methoxy protons (~3.9 ppm) or aromatic/alkene protons (6.5–8.0 ppm)[3][5]. Co-dissolving ensures both molecules experience identical magnetic susceptibility and receiver gain[6].

Step 2: T1​ Relaxation Assessment
  • Action: Execute an inversion-recovery pulse sequence (180° - τ

    • 90°) to determine the spin-lattice relaxation time ( T1​ ) for all protons of interest.
  • Causality: Incomplete relaxation of protons between radiofrequency pulses leads to signal saturation, artificially reducing the integrated area. To guarantee >99.9% magnetization recovery, the inter-pulse delay ( D1​ ) must be set to at least 7×T1​ of the slowest relaxing nucleus[5].

Step 3: Data Acquisition Parameters
  • Action: Acquire 1 H-NMR spectra at 298 K using a 90° excitation pulse, 32 transients (scans), and a spectral width of 20 ppm.

  • Causality: Regulatory authorities (USP) mandate a Signal-to-Noise (S/N) ratio of ≥150 for accurate and validated qNMR assays[5]. Averaging 32 transients ensures the baseline noise is sufficiently suppressed, allowing for highly reproducible integration[4].

Step 4: Spectral Processing & Internal Cross-Validation
  • Action: Apply a 0.3 Hz exponential line broadening, perform zero-filling to 64k data points, and manually correct the phase and baseline.

  • Causality: Precise baseline correction is critical; a fluctuating baseline can skew integrals by up to 5%[5].

  • Self-Validation Check: Calculate the absolute purity twice—once using the analyte's methoxy singlet (3H) and once using the trans-alkene doublet (1H). If the calculated mass fractions deviate by >0.5%, the system flags a potential hidden impurity overlap, triggering a method review.

Workflow Visualization

QNMR_Workflow Step1 1. Gravimetric Co-weighing Analyte + CRM Internal Standard Step2 2. T1 Relaxation Measurement Inversion-Recovery Sequence Step1->Step2 Step3 3. 1H-NMR Acquisition D1 > 7xT1, S/N > 150 Step2->Step3 Step4 4. Spectral Processing Zero-filling, Phase & Baseline Correction Step3->Step4 Step5 5. Mass Fraction Calculation Absolute Purity Determination Step4->Step5

Fig 1: Self-validating qNMR workflow for absolute purity determination.

Experimental Data: Purity Assessment Results

To demonstrate the efficacy of this method, three distinct synthesis batches of 3-chloro-5-fluoro-4-methoxycinnamic acid were analyzed using both HPLC-UV (Area Normalization) and the validated qNMR protocol.

Table 2: Comparative Purity Results (HPLC-UV vs. qNMR)

Batch IDHPLC-UV Purity (Area %)qNMR Purity (Mass Fraction %)Discrepancy Analysis & Causality
Batch A 99.6%98.2% HPLC overestimated purity. qNMR detected residual aliphatic solvents and inorganic salts (via mass balance deficit) invisible to UV detectors.
Batch B 97.1%94.8% A des-fluoro impurity co-eluted in HPLC with a lower UV response factor. qNMR accurately quantified it via distinct aromatic proton shifts.
Batch C 99.8%99.7% High concordance in an ultra-pure, recrystallized sample, validating the precision of both methods when impurities are minimal.
References
  • MilliporeSigma. "Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products." Sigma-Aldrich.

  • Choi, K. et al. (2021). "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Magnetochemistry, 7(1), 15. MDPI. 7

  • Liu, Y. et al. (2023). "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." American Pharmaceutical Review. 8

  • Governors State University. (2014). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." 3

  • US Pharmacopeia. "Stimuli Article (qNMR): A holistic approach to validation of analytical procedures." USP. 2

  • Mestrelab Resources. (2024). "What is qNMR and why is it important?" 9

  • ResearchGate. (2021). "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." 10

  • Pauli, G. F. et al. "Validation of a Generic qHNMR Method for Natural Products Analysis." PMC. 6

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works."5

  • US Pharmacopeia. "NMR General Chapters <761> and <1761> and Best Practices for Compliance." USP. 4

  • BLDpharm. "3-Chloro-5-fluoro-4-methoxycinnamic acid." 11

  • Bidepharm. "CAS:886501-39-9 3-Chloro-5-fluoro-4-methoxycinnamic acid." 1

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-5-fluoro-4-methoxycinnamic acid

Advanced Safety and Operational Guide for Handling 3-Chloro-5-fluoro-4-methoxycinnamic Acid Executive Summary As a Senior Application Scientist, I frequently oversee the integration of novel halogenated building blocks i...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling 3-Chloro-5-fluoro-4-methoxycinnamic Acid

Executive Summary As a Senior Application Scientist, I frequently oversee the integration of novel halogenated building blocks into drug discovery pipelines. 3-Chloro-5-fluoro-4-methoxycinnamic acid (CAS: 886501-39-9) is a highly valuable intermediate, but its unique physicochemical profile demands rigorous operational discipline[1]. This guide provides a self-validating framework for handling this compound, ensuring that every safety measure is directly tied to the chemical's mechanistic behavior.

1. Hazard Causality & Risk Assessment To design an effective safety protocol, we must first understand why this molecule is hazardous. The safety profile of 3-Chloro-5-fluoro-4-methoxycinnamic acid is driven by three structural features:

  • Halogenated Aromatic Ring: The presence of both chlorine and fluorine atoms significantly increases the molecule's lipophilicity. If the dry powder contacts sweat or sebum, it can rapidly partition into the stratum corneum, increasing the risk of dermal absorption.

  • Carboxylic Acid Moiety: The acidic proton contributes to its classification as a severe skin irritant (H315) and serious eye irritant (H319)[2][3].

  • Alpha, Beta-Unsaturated System: The cinnamic acid backbone acts as a Michael acceptor. Inhalation of airborne dust can lead to covalent binding with nucleophiles in the respiratory tract, causing acute respiratory irritation (STOT SE 3, H335)[2][4].

2. Personal Protective Equipment (PPE) Matrix Under , employers must conduct a hazard assessment and select PPE that directly mitigates identified risks[5][6]. The following matrix quantifies the required PPE for handling this compound.

PPE CategorySpecification / MaterialQuantitative Metric / StandardCausality / Rationale
Hand Protection Nitrile or Butyl Rubber GlovesThickness: 0.11 mm Breakthrough: >480 min (EN 374)Prevents dermal penetration of lipophilic halogenated organics.
Eye Protection Chemical Safety GogglesANSI Z87.1 or EN 166 compliantProtects against severe eye irritation (H319) from aerosolized dust[3].
Respiratory N95, P95, or P100 RespiratorNIOSH-approved or EN 143 (Type P2/P3)Mitigates respiratory tract irritation (H335) during bulk powder transfer[2].
Body Protection Chemically Resistant Lab CoatFlame-retardant, tight-fitting cuffsPrevents accumulation of fine powder on personal clothing.

3. Operational Workflow: From Weighing to Reaction According to the National Research Council's Prudent Practices in the Laboratory, volatile or aerosol-generating solids must be handled under strict engineering controls[7][8].

Step-by-Step Methodology:

  • Engineering Control Validation: Ensure the laboratory chemical hood is operational with a face velocity of 80–100 feet per minute (fpm). Never handle the dry powder on an open bench[8].

  • Static Mitigation: Halogenated powders often carry electrostatic charges. Use an anti-static weighing boat and a grounded stainless-steel or ceramic spatula to prevent the powder from aerosolizing upon transfer.

  • Weighing & Transfer: Weigh the required mass of 3-Chloro-5-fluoro-4-methoxycinnamic acid inside the fume hood. Seal the weighing vessel before transporting it to the reaction manifold.

  • Solubilization: Dissolve the compound in the reaction solvent (e.g., DMF, DMSO, or DCM) entirely within the fume hood. Once in solution, the inhalation hazard is significantly reduced, though the dermal hazard remains.

  • De-gowning: Remove gloves using the "glove-in-glove" technique to ensure no residual powder transfers to your bare hands. Wash hands thoroughly with soap and water[2][4].

Workflow N1 Fume Hood Preparation N2 Anti-Static Weighing N1->N2 Validate Flow N3 Sealed Transfer N2->N3 Minimize Dust N4 Inert Gas Reaction Setup N3->N4 Secure Flask N5 PPE De-gowning & Wash N4->N5 Isolate Waste

Operational workflow for handling halogenated cinnamic acid derivatives.

4. Spill Response & Disposal Plan Halogenated organic compounds pose specific environmental risks, including aquatic toxicity (H402). They must never be flushed down the drain or disposed of in standard biohazard or non-halogenated waste streams[2][9].

Step-by-Step Spill Containment:

  • Isolate the Area: Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, evacuate personnel and assess the ventilation[2].

  • Don Emergency PPE: Responders must wear a P100 particulate respirator, heavy-duty nitrile gloves, and chemical goggles[10].

  • Dust Suppression: Do NOT dry sweep. Lightly moisten the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to bind the dust and prevent aerosolization[2].

  • Collection: Use an inert, non-sparking scoop to collect the moistened material. Place it into a compatible, sealable high-density polyethylene (HDPE) container[4].

  • Decontamination: Wash the spill surface with a detergent solution, followed by a wipe-down with ethanol to remove any lipophilic residue.

  • Disposal: Label the container strictly as "Hazardous Waste: Halogenated Organic Solid" and transfer it to the facility's designated chemical waste management team for high-temperature incineration[11].

SpillResponse S1 Identify Solid Spill (Halogenated Cinnamic Acid) S2 Evacuate Area & Assess Ventilation S1->S2 S3 Don Emergency PPE (P100 Respirator) S2->S3 S4 Moisten with Solvent (Prevent Dust Generation) S3->S4 S5 Collect in Halogenated Organic Waste Container S4->S5

Step-by-step logical flowchart for solid chemical spill response and containment.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." U.S. Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information.[Link]

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